Dehydroindapamide
描述
Structure
3D Structure
属性
IUPAC Name |
4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCDXWWLUHMMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213806 | |
| Record name | Dehydroindapamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63968-75-2 | |
| Record name | Dehydroindapamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroindapamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROINDAPAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0ETT16DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dehydroindapamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of dehydroindapamide, a principal metabolite of the antihypertensive drug indapamide. The document details its chemical structure, physicochemical and pharmacological properties, and the metabolic pathway of its formation. Furthermore, this guide furnishes detailed experimental protocols for its synthesis, purification, and analytical characterization, serving as a vital resource for researchers in medicinal chemistry, pharmacology, and drug development. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized using Graphviz diagrams.
Chemical Structure and Identification
This compound is the oxidized, indole form of indapamide, characterized by the aromatization of the indoline ring.[1]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide[1] |
| Molecular Formula | C₁₆H₁₄ClN₃O₃S[1] |
| SMILES | CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N[1] |
| InChI Key | LWCDXWWLUHMMJI-UHFFFAOYSA-N[1] |
| CAS Number | 63968-75-2 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 363.82 g/mol | [1] |
| Melting Point | >230°C | |
| logP (calculated) | 2.9 | [1] |
| pKa (predicted) | 8.8 (for the sulfonamide group, by analogy with indapamide) | [2] |
| Aqueous Solubility | Predicted to be low (by analogy with indapamide) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) |
Pharmacology and Metabolism
This compound is a major metabolite of indapamide, formed primarily in the liver through a dehydrogenation reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[1] While indapamide is a well-established antihypertensive and diuretic agent, the specific pharmacological activity of this compound is less characterized. However, some evidence suggests it may be an active metabolite.[3]
Mechanism of Action of Indapamide
Indapamide, the parent drug, exerts its therapeutic effects through a dual mechanism:
-
Diuretic Effect : It inhibits the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[4]
-
Vasodilatory Effect : It has a direct effect on vascular smooth muscle, potentially by modulating calcium ion channels, which contributes to the reduction of peripheral resistance.[4]
The extent to which this compound contributes to these effects is a subject of ongoing research.
Metabolic Pathway
The conversion of indapamide to this compound is a key metabolic step.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound from Indapamide
This compound can be synthesized by the oxidation of indapamide using either manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[1]
Materials:
-
Indapamide
-
Activated Manganese Dioxide (MnO₂)
-
Acetone
-
Celite
-
Darco (activated carbon)
-
Methanol
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
To a solution of 200 mg of indapamide in 30 ml of acetone, add 1 g of activated MnO₂.[1]
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a plug of Celite (approximately 2 g) and Darco (200 mg).
-
Rinse the filter cake with one volume of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Crystallize the resulting residue from a mixture of methanol, dichloromethane, and ethyl acetate to yield grayish crystals of this compound.[1]
-
Confirm the product identity and purity using LC/MS and ¹H NMR.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For higher purity, preparative HPLC can be employed. The following is a general protocol that can be adapted.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
Mobile Phase:
-
A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is typically used. The exact gradient will need to be optimized based on analytical scale separations.
Procedure:
-
Develop an analytical HPLC method to achieve good separation of this compound from any impurities.
-
Dissolve the crude this compound in a suitable solvent (e.g., a mixture of the mobile phase).
-
Scale up the injection volume and flow rate for the preparative column based on the column dimensions.
-
Perform the preparative HPLC run, collecting fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
Analytical Characterization
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (for a 400 MHz spectrometer):
-
Nucleus: ¹H and ¹³C
-
Temperature: 298 K
-
¹H NMR:
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
¹³C NMR:
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Expected ¹H NMR signals (in DMSO-d₆): A characteristic singlet for the proton at the C3 position of the indole ring is expected around 6.34 ppm.[1]
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 30 x 2.1 mm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Collision Energy: Optimized for fragmentation of the this compound parent ion (e.g., around 39%).[1]
Conclusion
This compound is a key metabolite in the biotransformation of indapamide. This guide has provided a comprehensive overview of its chemical and physical properties, its formation through metabolic processes, and detailed protocols for its laboratory synthesis and characterization. This information is intended to be a valuable resource for scientists engaged in the study of drug metabolism, the development of new antihypertensive agents, and the analytical chemistry of pharmaceuticals. Further research into the specific pharmacological activities of this compound will be crucial to fully elucidate its role in the therapeutic effects of indapamide.
References
- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Antihypertensive and diuretic effects of indapamide in normotensive and hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Synthesis of Dehydroindapamide via Indapamide Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of dehydroindapamide, a metabolite of the antihypertensive drug indapamide. The primary focus is on the oxidation of indapamide using two key reagents: manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows to facilitate understanding and replication by researchers in drug development and medicinal chemistry.
Introduction
Indapamide is a thiazide-like diuretic widely prescribed for the treatment of hypertension and edema.[1][2][3] Its metabolic profile is extensive, with this compound being one of its metabolites.[4][5][6] The synthesis of this compound is crucial for various research purposes, including its use as a reference standard in metabolic studies and for the investigation of its pharmacological properties. This guide focuses on the laboratory-scale synthesis of this compound through the oxidation of indapamide.
Synthetic Pathways
The conversion of indapamide to this compound involves the dehydrogenation of the indoline ring to an indole ring. This oxidation can be effectively achieved using chemical oxidizing agents. Two primary methods are detailed in this guide, utilizing either manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[7]
Caption: General reaction scheme for the oxidation of indapamide to this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using both MnO2 and DDQ are provided below. These protocols are based on established laboratory procedures.[7]
This method utilizes activated manganese dioxide as the oxidizing agent in an acetone solvent system.
Experimental Workflow:
Caption: Experimental workflow for the MnO2-mediated synthesis of this compound.
Protocol:
-
To a solution of 200 mg of indapamide in 30 ml of acetone, add 1 g of manganese dioxide (MnO2).[7]
-
Stir the resulting mixture at room temperature for 2 hours.[7]
-
After the reaction is complete, filter the mixture over a plug of Celite (approximately 2 g) and Darco (200 mg).[7]
-
Rinse the filter cake with one volume of acetone.[7]
-
The filtrate containing the product can then be concentrated and further purified if necessary.
This method employs the potent oxidizing agent DDQ in a mixed solvent system of dichloromethane and acetone.
Experimental Workflow:
Caption: Experimental workflow for the DDQ-mediated synthesis of this compound.
Protocol:
-
Dissolve 100 mg of indapamide in a mixture of 50 ml of dichloromethane (CH2Cl2) and 300 ml of acetone.[7]
-
To this solution, add 80 mg of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[7]
-
The reaction is rapid, and the discoloration of DDQ occurs within approximately 10 minutes.[7]
-
Filter the reaction mixture over neutral alumina grade III.[7]
-
Purify the eluate by thin-layer chromatography (TLC) on silica gel using a mobile phase of chloroform/acetone (8:2). The Rf value of this compound is approximately 0.5.[7]
-
Isolate the purified this compound. The synthesis yields approximately 80 mg of the product.[7]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound using the DDQ method.
| Parameter | Value | Reference |
| Starting Material (Indapamide) | 100 mg | [7] |
| Oxidizing Agent (DDQ) | 80 mg | [7] |
| Solvent System | CH2Cl2 (50 ml) / Acetone (300 ml) | [7] |
| Reaction Time | ~10 minutes | [7] |
| Purification Method | Filtration over alumina and TLC | [7] |
| TLC Mobile Phase (CHCl3:Acetone) | 8:2 | [7] |
| TLC Rf Value | 0.5 | [7] |
| Product Yield (this compound) | ~80 mg | [7] |
| Product Characterization | ||
| 1H NMR | A new singlet appears at 6.34 ppm, and the signals for the proton at C-2 and two protons at C-3 of indapamide are absent. | [7] |
| 13C NMR | Confirms the structure of this compound. | [7] |
Conclusion
The synthesis of this compound from indapamide can be readily achieved in a laboratory setting through oxidation. Both manganese dioxide and DDQ are effective oxidizing agents for this transformation. The DDQ method offers a rapid reaction time and a high yield. The provided experimental protocols and workflows serve as a detailed guide for researchers to successfully synthesize and purify this compound for their scientific investigations. The characterization data from NMR spectroscopy confirms the successful conversion of the indoline ring of indapamide to the indole moiety of this compound.
References
- 1. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indapamide - Wikipedia [en.wikipedia.org]
- 3. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Genesis of Dehydroindapamide: A Mechanistic Exploration
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro formation mechanism of dehydroindapamide, a primary metabolite of the antihypertensive drug indapamide. The focus is on the enzymatic processes, experimental methodologies, and quantitative data that underpin our current understanding of this biotransformation.
Executive Summary
This compound is formed in vitro from its parent drug, indapamide, primarily through an enzymatic dehydrogenation reaction. This process involves the aromatization of the indoline ring of indapamide to an indole ring. Extensive research has identified the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoenzyme, as the principal catalyst for this metabolic conversion. This guide will delve into the specifics of this mechanism, presenting the kinetic data, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows.
Core Mechanism: Enzymatic Dehydrogenation
The in vitro conversion of indapamide to this compound is a metabolic activation pathway. The core mechanism is the dehydrogenation of the indoline functional group of indapamide, resulting in the formation of its corresponding indole form, this compound.[1][2] This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP3A4 demonstrating the most significant activity.[1][2][3] The reaction is dependent on the presence of NADPH as a cofactor.[1]
While CYP3A4 is the major contributor, other P450 isoenzymes, such as CYP2C19 and CYP2C8, have been shown to catalyze this reaction, albeit with substantially lower efficiency.[1] The formation of this compound is not only a metabolic step but also a degradation pathway observed under various stress conditions, highlighting its chemical stability characteristics.[4][5]
Visualizing the Reaction Pathway
The following diagram illustrates the single-step enzymatic conversion of indapamide to this compound.
Caption: Enzymatic conversion of Indapamide to this compound.
Quantitative Analysis of this compound Formation
The efficiency of this compound formation by various cytochrome P450 enzymes has been quantified. The data clearly indicates the predominant role of CYP3A4 in this metabolic pathway.
Enzyme Kinetics
The kinetic parameters for the formation of this compound by CYP3A4 highlight a high-efficiency conversion process.
| Enzyme | Vmax/Km (min/mM) |
| CYP3A4 | 204 |
| Table 1: Dehydrogenation efficiency of Indapamide by CYP3A4.[1][2] |
Relative Activity of P450 Isoenzymes
A comparison of different P450 enzymes reveals the superior catalytic activity of CYP3A4 in this compound formation.
| P450 Enzyme | Relative Dehydrogenation Activity (%) |
| CYP3A4 | 100 |
| CYP2C19 | 37 |
| CYP2C8 | 21 |
| Other CYPs (1A2, 2A6, 2B6, 2C9, 2D6, 2E1) | < 20 |
| Table 2: Relative activity of various P450 enzymes in catalyzing the dehydrogenation of Indapamide.[1] |
Experimental Protocols
The following sections detail the methodologies employed for the in vitro study of this compound formation and the synthesis of a reference standard.
In Vitro Incubation for this compound Formation
This protocol outlines the procedure for incubating indapamide with human liver microsomes or recombinant P450 enzymes to study its metabolism.
Objective: To measure the formation of this compound from indapamide in an in vitro enzymatic system.
Materials:
-
Indapamide
-
Human liver microsomes or recombinant CYP3A4
-
NADPH
-
Potassium phosphate buffer
-
Ice-cold acetonitrile
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC or LC/MS system
Procedure:
-
Prepare a series of incubations containing indapamide (concentrations ranging from 0–500 μM).[1]
-
Add human liver microsomes or a specific recombinant P450 enzyme (e.g., CYP3A4) to the incubation mixture.[1]
-
Pre-incubate the mixture at 37°C.
-
Initiate the enzymatic reaction by the addition of NADPH.[1]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[1]
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.[1]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the mixture at high speed (e.g., 21,000g for 30 minutes) to pellet the precipitated proteins.[1]
-
Collect the supernatant for analysis.
-
Analyze the supernatant by HPLC or LC/MS to quantify the formation of this compound.[1]
-
Use incubations without NADPH as negative controls.[1]
Synthesis of this compound Standard
This protocol describes the chemical synthesis of this compound for use as a reference standard in analytical methods.
Objective: To synthesize this compound through the oxidation of indapamide.
Materials:
-
Indapamide (200 mg)
-
Manganese dioxide (MnO₂) (1 g) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)[1]
-
Acetone (30 ml)
-
Celite
-
Darco (activated carbon)
-
Methanol/CH₂Cl₂/ethyl acetate for crystallization
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 200 mg of indapamide in 30 ml of acetone.
-
Add 1 g of MnO₂ to the solution.[1]
-
Stir the mixture at room temperature for 2 hours.[1]
-
Filter the mixture over a plug of Celite (approximately 2 g) and Darco (200 mg).[1]
-
Rinse the filter cake with one volume of acetone.[1]
-
Evaporate the solvent from the filtrate.[1]
-
Crystallize the resulting residue using a methanol/CH₂Cl₂/ethyl acetate solvent system.[1]
-
Collect the resulting grayish crystals of this compound.
-
Confirm the product structure using LC/MS and ¹H NMR.[1]
Analytical Methodology: HPLC
Objective: To separate and quantify this compound from indapamide and other metabolites.
Instrumentation:
-
Agilent 1100 HPLC system (or equivalent) with an autosampler and a diode-array UV-visible detector.[1]
Chromatographic Conditions:
-
Column: ACE C18 reverse phase column (30 × 2.1mm) or equivalent.[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Detection: UV-visible detector at an appropriate wavelength.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for studying this compound formation and the logical relationship of influencing factors.
References
- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Investigating the Pharmacological Profile of Dehydroindapamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroindapamide, the primary active metabolite of the antihypertensive drug indapamide, has emerged as a molecule of significant pharmacological interest. Formed via cytochrome P450 3A4 (CYP3A4)-mediated dehydrogenation of indapamide, this compound is believed to contribute substantially to the overall therapeutic effects of its parent drug. Recent structural biology breakthroughs have elucidated its direct interaction with the Na+-Cl- cotransporter (NCC), providing a foundational understanding of its mechanism of action. This technical guide synthesizes the current knowledge on the pharmacological profile of this compound, presenting available data on its metabolism, mechanism of action, and relevant experimental protocols. While quantitative data on its specific binding affinities and pharmacokinetics are still emerging, this paper aims to provide a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Indapamide is a widely prescribed thiazide-like diuretic for the management of hypertension.[1] Its therapeutic efficacy is attributed to both its diuretic and direct vascular effects.[2][3] For years, the pharmacological activity of its metabolites has been a subject of investigation. This compound, the indole form of indapamide, is a major metabolite detected in human blood following indapamide administration.[4] It is now understood that this compound is not an inactive byproduct but an active metabolite that enhances the antihypertensive effects of indapamide.[5][6]
The recent determination of the co-crystal structure of this compound with the Na+-Cl- cotransporter (NCC) has provided unprecedented insight into its molecular mechanism of action, confirming its role as a direct inhibitor of this key renal transporter.[4][7] This guide will delve into the known pharmacological aspects of this compound, presenting the data in a structured format to facilitate further research and development.
Metabolism and Synthesis
This compound is formed from its parent compound, indapamide, primarily through an oxidative dehydrogenation reaction.
Metabolic Pathway
The conversion of indapamide to this compound is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[8] This process involves the aromatization of the indoline ring of indapamide to an indole ring.
Chemical Synthesis
This compound can be synthesized in the laboratory for research purposes through the oxidation of indapamide.[8]
Experimental Protocol: Synthesis of this compound
-
Method 1: Manganese Dioxide (MnO₂) Oxidation [8]
-
Add 1 g of MnO₂ to 200 mg of indapamide dissolved in 30 ml of acetone.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the mixture over a plug of Celite (approximately 2 g) and Darco (200 mg).
-
Rinse the filter with one volume of acetone.
-
Evaporate the solvent from the filtrate.
-
Crystallize the residue using a methanol/CH₂Cl₂/ethyl acetate solvent system to obtain grayish crystals of this compound.
-
Confirm the product identity and purity using liquid chromatography/mass spectrometry (LC/MS) and ¹H NMR.
-
-
Method 2: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) Oxidation [4]
-
Add 80 mg of DDQ to 100 mg of indapamide dissolved in a mixture of 50 ml of CH₂Cl₂ and 300 ml of acetone.
-
Observe the rapid discoloration of DDQ (approximately 10 minutes), indicating the completion of the reaction.
-
Filter the mixture over neutral alumina grade III.
-
Purify the eluate by thin-layer chromatography on silica gel using a mobile phase of CHCl₃/acetone (8:2). The Rf value is approximately 0.5.
-
Pharmacological Profile
Mechanism of Action
Recent cryo-electron microscopy studies have demonstrated that this compound, similar to its parent compound and other thiazide-like diuretics, directly binds to and inhibits the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[4][7]
-
Target: Na+-Cl- cotransporter (NCC; SLC12A3)
-
Binding Site: this compound occupies the same orthosteric site on the NCC as indapamide and other thiazide diuretics, effectively blocking the ion translocation pathway.[4] This binding prevents the reabsorption of sodium and chloride ions from the tubular fluid into the blood.
-
Physiological Effect: The inhibition of NCC leads to increased excretion of sodium and water (diuresis), which contributes to a reduction in blood volume and, consequently, a lowering of blood pressure.
Pharmacodynamics
While it is established that this compound is an active metabolite, specific quantitative pharmacodynamic data are not yet widely available in the literature. The following table summarizes the known and inferred pharmacodynamic properties.
| Parameter | Target/Effect | Value/Observation | Reference |
| Binding Affinity (Kd) | Na+-Cl- Cotransporter (NCC) | Binds to the orthosteric site. Quantitative value not available in the reviewed literature. | [4] |
| IC₅₀ | Na+-Cl- Cotransporter (NCC) Inhibition | Not available in the reviewed literature. | |
| In Vivo Effect | Blood Pressure Reduction | Contributes to the antihypertensive effect of indapamide. | [5][6] |
| Other Potential Targets | Carbonic Anhydrase | Indapamide is a weak inhibitor of carbonic anhydrase II (Ki of 2520 nM). The inhibitory activity of this compound on carbonic anhydrase isoforms has not been reported. | [9] |
Pharmacokinetics
Detailed pharmacokinetic parameters for isolated this compound are not currently available. The existing data primarily describe the pharmacokinetics of the parent drug, indapamide.
| Parameter | Value (for Indapamide) | Reference |
| Bioavailability | ~93% | [10] |
| Time to Peak (Tmax) | ~1-2 hours | [10] |
| Protein Binding | 71-79% | [10] |
| Metabolism | Extensively hepatic, primarily by CYP3A4 to this compound and other metabolites. | [8] |
| Elimination Half-life | 14-18 hours | [10] |
| Excretion | ~70% in urine (mostly as metabolites), ~23% in feces. | [5] |
Experimental Protocols for Pharmacological Characterization
The following outlines general experimental workflows that can be adapted to specifically investigate the pharmacological profile of this compound.
In Vitro CYP3A4-Mediated Metabolism Assay
This assay is used to study the formation of this compound from indapamide.
Protocol: [8]
-
Prepare incubation mixtures containing indapamide (at various concentrations), human liver microsomes or recombinant CYP3A4, and potassium phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C with shaking.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC/MS method to quantify the formation of this compound.
NCC Inhibition Assay (Functional)
A functional assay is required to determine the IC₅₀ of this compound for NCC inhibition. This can be achieved using a cell-based ion flux assay.
Protocol (General):
-
Culture a stable cell line expressing human NCC (e.g., HEK293 cells).
-
Plate the cells in a multi-well format.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate ion influx by adding a buffer containing a radioactive or fluorescent tracer ion (e.g., ²²Na⁺ or a Cl⁻-sensitive fluorescent dye).
-
After a short incubation period, terminate the influx by washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular concentration of the tracer ion.
-
Calculate the percent inhibition of ion influx at each this compound concentration and determine the IC₅₀ value.
Receptor Binding Assay
To determine the binding affinity (Kd) of this compound to NCC, a radioligand binding assay can be performed.
Protocol (General):
-
Prepare membrane fractions from cells overexpressing NCC.
-
Incubate the membrane preparation with a constant concentration of a radiolabeled thiazide diuretic (e.g., [³H]metolazone) and varying concentrations of unlabeled this compound.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand on the filters.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways
The primary signaling pathway affected by this compound is related to its inhibition of the Na+-Cl- cotransporter, which directly impacts renal sodium and water handling. The downstream effects on systemic blood pressure are a consequence of this primary mechanism.
Indapamide has been shown to have other vascular effects, such as modulating calcium flux in vascular smooth muscle cells and inhibiting endothelium-dependent contractions.[2][11] It is plausible that this compound shares some of these properties, but specific studies are needed to confirm this.
The regulation of NCC itself involves complex signaling cascades, including the WNK-SPAK/OSR1 kinase pathway, which phosphorylates and activates the transporter.[12][13] While this compound directly blocks the transporter, it is not known to directly interact with these regulatory kinases.
Conclusion and Future Directions
This compound is an active metabolite of indapamide that contributes to its antihypertensive effect through the direct inhibition of the Na+-Cl- cotransporter. The recent elucidation of its binding mode to NCC provides a solid foundation for understanding its mechanism of action at a molecular level. However, there remains a significant gap in the quantitative pharmacological data for this compound.
Future research should focus on:
-
Determining the specific binding affinity (Kd) and inhibitory potency (IC₅₀) of this compound for the Na+-Cl- cotransporter.
-
Characterizing the full pharmacokinetic profile of isolated this compound in preclinical models and, eventually, in humans.
-
Investigating potential off-target effects, including its activity on various carbonic anhydrase isoforms.
-
Exploring its direct vascular effects in comparison to indapamide.
A thorough understanding of the pharmacological profile of this compound will not only provide a more complete picture of indapamide's therapeutic action but may also open avenues for the development of new, more targeted antihypertensive agents.
References
- 1. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of indapamide on vascular reactivity in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmedicine.com [ijmedicine.com]
- 7. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors. Comparison of chlorthalidone, indapamide, trichloromethiazide, and furosemide X-ray crystal structures in adducts with isozyme II, when several water molecules make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability of indapamide--a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indapamide inhibits endothelium-dependent contractions in the aorta of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The thiazide-sensitive Na+-Cl- cotransporter: molecular biology, functional properties, and regulation by WNKs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroindapamide: An In-depth Technical Guide on the Primary Metabolite of Indapamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide, a thiazide-like diuretic, is widely prescribed for the management of hypertension and edema. Its therapeutic effects are attributed not only to the parent drug but also to its various metabolites. Among these, dehydroindapamide has been identified as a primary metabolite, resulting from the metabolic action of cytochrome P450 enzymes. This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetics, and the analytical methodologies for its study. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Indapamide undergoes extensive metabolism in the body, with less than 7% of the administered dose being excreted unchanged in the urine.[1][2] It is biotransformed into 19 different metabolites.[1][3] The dehydrogenation of the indoline ring of indapamide leads to the formation of this compound. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2][4] Another significant metabolite is hydroxyl-indapamide, and both CYP3A4 and CYP2C19 are involved in the overall metabolism of indapamide.[5][6][7]
Metabolic Pathway of Indapamide
The metabolic conversion of indapamide to this compound is a key transformation. The pathway, along with the formation of another major metabolite, hydroxyl-indapamide, is depicted below.
Quantitative Data
The following tables summarize the available quantitative data regarding the metabolism of indapamide and the formation of its metabolites.
Table 1: In Vitro Kinetic Parameters for Indapamide Metabolism
| Parameter | Value | Enzyme Source | Reference |
| Km (overall metabolism) | 114.35 ± 3.47 µM | Human Liver Microsomes | [5][6][7] |
| Vmax (overall metabolism) | 23.13 ± 6.61 µmol/g/min | Human Liver Microsomes | [5][6][7] |
| Vmax/Km (this compound formation) | 204 min/mM | Recombinant CYP3A4 | [2] |
Table 2: Pharmacokinetic Parameters of Indapamide in Humans (for reference)
| Parameter | Value | Dosage | Reference |
| Cmax | 140 ng/mL | 10 mg oral dose | [3] |
| Tmax | ~2.3 hours | 2.5 to 5 mg | [1] |
| Terminal Half-life (t1/2) | ~16 hours | N/A | [1] |
| Protein Binding | ~76% | N/A | [1] |
Experimental Protocols
In Vitro Metabolism of Indapamide using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of indapamide to this compound using human liver microsomes.
Materials:
-
Indapamide
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
96-well deep-well plates
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation:
-
Prepare a stock solution of indapamide in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions of indapamide by diluting the stock solution with the incubation buffer.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration typically 0.2-1.0 mg/mL)
-
Indapamide solution (at various concentrations to determine kinetics, e.g., 0-500 µM)
-
-
Pre-incubate the plate at 37°C for 10 minutes.[4]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[4]
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[4]
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[4] This step also serves to precipitate the microsomal proteins.
-
Vortex the plate and then centrifuge at a high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in the supernatant from the in vitro metabolism assay.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The specific gradient will need to be optimized.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion.
Procedure:
-
Method Development:
-
Optimize the MS parameters (e.g., collision energy, declustering potential) for this compound and the internal standard by infusing standard solutions directly into the mass spectrometer.
-
Develop an LC gradient that provides good separation of this compound from indapamide and other potential metabolites and matrix components.
-
-
Calibration and Quality Control:
-
Prepare a calibration curve by spiking known concentrations of a this compound standard into the incubation matrix (buffer with terminated microsomes).
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples.
-
-
Sample Analysis:
-
Inject the supernatant from the in vitro metabolism assay onto the LC-MS/MS system.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of an in vitro metabolism study and a typical experimental workflow for quantifying the formation of this compound.
Conclusion
This compound is a significant metabolite of indapamide, formed primarily through CYP3A4-mediated dehydrogenation. Understanding its formation and disposition is crucial for a complete characterization of indapamide's pharmacology and for assessing potential drug-drug interactions. The methodologies outlined in this guide provide a framework for the in vitro study of this compound formation and its quantification. Further research is warranted to fully elucidate the pharmacokinetic profile and pharmacological activity of this compound in humans.
References
- 1. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrogenation of the indoline-containing drug 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide) by CYP3A4: correlation with in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
In Silico Prediction of Cytochrome P450-Mediated Dehydroindapamide Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the formation of dehydroindapamide, a primary metabolite of the antihypertensive drug indapamide. The biotransformation is predominantly mediated by the cytochrome P450 (CYP) 3A4 enzyme through a dehydrogenation reaction. Understanding and predicting this metabolic pathway is crucial for drug development, enabling early assessment of metabolic stability, potential drug-drug interactions, and pharmacokinetic profiles. This document details the enzymatic kinetics, outlines various in silico prediction models—from molecular docking to quantitative structure-activity relationship (QSAR) and machine learning approaches—and provides established experimental protocols for the validation of these computational predictions. All quantitative data are summarized in structured tables, and key workflows and pathways are visualized using diagrams to facilitate comprehension.
Introduction
Indapamide is a thiazide-like diuretic widely used in the treatment of hypertension. It undergoes extensive hepatic metabolism, with a significant pathway being the dehydrogenation of its indoline ring to form this compound. This metabolic conversion is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP2C19 and CYP2C8.[1][2] The formation of this compound can influence the drug's overall clearance and pharmacological activity.
In modern drug discovery and development, in silico prediction of drug metabolism has become an indispensable tool.[3] These computational approaches offer rapid and cost-effective means to screen large numbers of compounds, identify potential metabolic liabilities, and guide the design of molecules with improved pharmacokinetic properties.[1][4] This guide focuses on the application of such in silico methods to predict the CYP3A4-mediated dehydrogenation of indapamide.
The Metabolic Pathway: Indapamide to this compound
The primary metabolic transformation of indapamide to this compound involves the oxidation of the indoline moiety to an indole ring. This dehydrogenation reaction is a key step in the biotransformation of indapamide.
Enzymatic Kinetics of this compound Formation
The formation of this compound from indapamide by CYP3A4 follows Michaelis-Menten kinetics. The key kinetic parameters for this specific reaction have been experimentally determined and are crucial for building and validating in silico models.
Table 1: Michaelis-Menten Kinetic Parameters for Indapamide Dehydrogenation by CYP3A4 [1][2][4]
| Parameter | Value | Unit |
| Km (Michaelis Constant) | 99.7 | µM |
| Vmax (Maximum Reaction Velocity) | 20.4 | /min |
| Catalytic Efficiency (Vmax/Km) | 204 | /min/mM |
In Silico Prediction Models for this compound Formation
A variety of in silico models can be employed to predict the site and likelihood of CYP450-mediated metabolism. These models are broadly categorized into structure-based and ligand-based approaches.
Structure-Based Approaches
Structure-based methods utilize the three-dimensional structure of the metabolizing enzyme, in this case, CYP3A4, to predict how a substrate (indapamide) will bind and react.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target. For indapamide, docking studies into the active site of CYP3A4 have been instrumental in predicting the dehydrogenation of the indoline ring. These models suggest binding poses where the C-3 position of the indoline ring is in close proximity to the heme iron of CYP3A4, facilitating hydrogen abstraction and subsequent dehydrogenation.[5][6] Several docking programs, including AutoDock, GOLD, and DOCK, have been successfully used for this purpose.[5]
MetaSite is a computational tool that predicts the site of metabolism based on GRID molecular interaction fields. It evaluates the lability of hydrogens in a molecule and its orientation within the enzyme's active site. For indapamide, MetaSite has correctly predicted that the hydrogens at the C-3 and C-5 positions of the indoline ring are major sites for metabolic reactions, consistent with the formation of this compound and hydroxylated metabolites.[5]
Ligand-Based Approaches
Ligand-based methods do not require the 3D structure of the enzyme but instead use a set of known substrates or inhibitors to build a predictive model.
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For CYP3A4, 3D-QSAR models have been developed using known substrates to create a pharmacophore that describes the key structural features required for binding and metabolism.[3][7][8][9] These models can then be used to predict the metabolic fate of new compounds like indapamide. The predictive accuracy of such models can be high, with reported correlation coefficients (r) between observed and predicted Ki or Km values often exceeding 0.9 for competitive inhibitors and in the range of 0.67 for substrates.[3][8]
More recently, machine learning algorithms, such as support vector machines (SVM) and random forests, have been applied to predict CYP metabolism.[8] These models are trained on large datasets of known CYP substrates and inhibitors and can learn complex patterns to classify new compounds. For CYP3A4, machine learning models have demonstrated good predictive performance, with Matthews correlation coefficients for substrate prediction reaching as high as 0.85 in some models.[8]
Table 2: Overview of In Silico Prediction Tools and Their Performance
| Tool/Model Type | Approach | Typical Application | Reported Predictive Performance for CYP3A4 |
| MetaSite | Structure-Based (GRID-MIF) | Site of metabolism prediction | Correctly predicted C-3 and C-5 of indapamide as major metabolic sites.[5] |
| Molecular Docking (AutoDock, GOLD, DOCK) | Structure-Based | Substrate binding orientation and site of metabolism prediction | Predicted binding poses consistent with indapamide dehydrogenation.[5][6] |
| 3D-QSAR | Ligand-Based | Prediction of binding affinity (Ki, Km) | Correlation coefficients (r) of 0.67 to 0.92 for substrates and inhibitors.[3][8] |
| Machine Learning (e.g., CYPstrate) | Ligand-Based | Substrate/non-substrate classification | Matthews Correlation Coefficient (MCC) up to 0.85.[8] |
| ADMET Predictor | Ligand- and Structure-Based | Comprehensive ADME property prediction | High accuracy in identifying CYP inhibitors. |
Experimental Validation Protocols
The validation of in silico predictions through in vitro experiments is a critical step in the drug development process. Below are detailed methodologies for key experiments.
In Vitro Metabolism of Indapamide using Human Liver Microsomes (HLMs)
This assay determines the metabolic stability of indapamide and identifies the metabolites formed in a system that contains a mixture of CYP enzymes.
Materials:
-
Indapamide
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Prepare a stock solution of indapamide in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HLMs (final concentration, e.g., 0.5 mg/mL protein) and indapamide (at various concentrations to determine kinetics, e.g., 1-200 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Metabolism of Indapamide using Recombinant CYP3A4
This assay specifically confirms the role of CYP3A4 in the formation of this compound.
Materials:
-
Indapamide
-
Recombinant human CYP3A4 enzyme co-expressed with NADPH-cytochrome P450 reductase
-
Other materials as listed in section 4.1
Procedure:
The procedure is similar to the HLM assay, with the following modifications:
-
Replace HLMs with the recombinant CYP3A4 enzyme at a specified concentration (e.g., 10-50 pmol/mL).
-
The incubation time may need to be optimized based on the activity of the recombinant enzyme.
LC-MS/MS Quantification of Indapamide and this compound
This method is used to separate and quantify the parent drug and its metabolite in the samples from the in vitro assays.
Instrumentation and Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: e.g., 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for indapamide and this compound need to be optimized.
Procedure:
-
Sample Injection: Inject an aliquot of the supernatant from the in vitro assay into the LC-MS/MS system.
-
Chromatographic Separation: Separate indapamide and this compound using the defined LC gradient.
-
Mass Spectrometric Detection: Detect and quantify the analytes using their specific MRM transitions.
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the amounts of indapamide and this compound in the samples. Calculate the rate of metabolite formation.
Visualizations
Metabolic Pathway of Indapamide to this compound
Caption: CYP3A4-mediated dehydrogenation of indapamide.
In Silico Prediction and Validation Workflow
Caption: Workflow for in silico prediction and experimental validation.
Relationship of In Silico Modeling Approaches
Caption: Classification of in silico metabolism prediction models.
Conclusion
The in silico prediction of CYP3A4-mediated this compound formation is a well-established process supported by a convergence of evidence from multiple computational models and validated by robust in vitro experimental data. Structure-based methods, such as molecular docking and MetaSite, provide detailed insights into the binding orientation of indapamide within the CYP3A4 active site, correctly identifying the site of dehydrogenation. Ligand-based approaches, including QSAR and machine learning, offer complementary predictive power, especially for high-throughput screening. The experimental protocols outlined in this guide provide a framework for the validation of these in silico predictions. By integrating these computational and experimental strategies, researchers and drug development professionals can make more informed decisions, accelerating the identification of drug candidates with favorable metabolic profiles and reducing the risk of late-stage failures.
References
- 1. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - Simulations Plus [simulations-plus.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Dehydroindapamide CAS number and chemical synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dehydroindapamide, focusing on its chemical identity, synthesis, and role as a primary metabolite of the antihypertensive drug Indapamide.
Chemical Identity
This compound is the indole form of Indapamide and a principal metabolite detected in human blood following the administration of Indapamide.[1][2] Its formation is a key aspect of Indapamide's biotransformation.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 63968-75-2 | [3][4][5][6] |
| Molecular Formula | C₁₆H₁₄ClN₃O₃S | [4][5] |
| Molecular Weight | 363.82 g/mol | [4][5] |
| IUPAC Name | 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | [5] |
Table 2: Chemical Synonyms for this compound
| Synonym | Source(s) |
| 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | [5] |
| BRN 4567208 | [5] |
| UNII-AZ0ETT16DT | [5] |
| Indapamide EP Impurity B | [2] |
| Indapamide USP Related Compound A | [2][7] |
| 4-Chloro-N-(2-methyl-1-indolyl)-3-sulfamoylbenzamide | [5] |
| 4-Chloro-3-sulfamoyl-N-(2-methyl-1H-indol-1-yl)benzamide | [5] |
Synthesis and Experimental Protocols
This compound can be synthesized in the laboratory through the oxidation of Indapamide. This process is crucial for producing a standard for analytical and research purposes.[1]
Experimental Protocol: Synthesis of this compound via Manganese Dioxide (MnO₂) Oxidation
This protocol is adapted from a published method for the laboratory-scale synthesis of this compound.[1]
Materials:
-
Indapamide (200 mg)
-
Manganese Dioxide (MnO₂) (1 g)
-
Acetone (30 ml)
-
Celite
-
Darco (activated carbon)
Procedure:
-
Add 1 g of MnO₂ to a solution of 200 mg of Indapamide in 30 ml of acetone.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the mixture over a plug of Celite (approximately 2 g) and Darco (200 mg).
-
Rinse the filter cake with one volume of acetone.
-
The resulting filtrate contains the synthesized this compound.
Confirmation: The product can be confirmed by proton and ¹³C NMR. The ¹H NMR spectrum of this compound will show the absence of the signals for the single proton at C-2 and the two protons at C-3 of Indapamide, and the appearance of a new singlet at approximately 6.34 ppm.[1][8]
Metabolic Pathway
This compound is a significant metabolite of Indapamide, formed through a dehydrogenation pathway catalyzed by cytochrome P450 enzymes, with CYP3A4 being the primary enzyme responsible.[1][2][9] This metabolic conversion involves the aromatization of the indoline ring of Indapamide to an indole ring.[1][2]
Role in Drug Metabolism and Research
The formation of this compound is a critical step in the metabolism of Indapamide.[1] Understanding this pathway is essential for comprehending the overall pharmacokinetic and pharmacodynamic profile of Indapamide. The availability of a synthetic standard for this compound allows for the quantitative measurement of the Indapamide turnover rate by CYP3A4.[4] This is particularly important in drug development for assessing potential drug-drug interactions and in clinical settings for understanding variability in patient response to Indapamide. While 5-hydroxyindapamide, another major metabolite, has shown antioxidant activity, the antihypertensive activity of this compound is not as well characterized.[1] Further research into the pharmacological effects of this compound could provide deeper insights into the therapeutic actions of its parent compound, Indapamide.
References
- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 63968-75-2 | Benchchem [benchchem.com]
- 3. Dehydro Indapamide | CAS 63968-75-2 | LGC Standards [lgcstandards.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C16H14ClN3O3S | CID 45748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indapamide Related Compound A Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Metabolic Conversion of Indapamide to Dehydroindapamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathways responsible for the conversion of the antihypertensive drug Indapamide into its metabolite, Dehydroindapamide. This document outlines the enzymatic processes, presents key quantitative data, details relevant experimental methodologies, and visualizes the core metabolic and experimental workflows.
Indapamide, a thiazide-like diuretic, undergoes extensive hepatic metabolism, with less than 7% of the parent drug excreted unchanged in the urine.[1][2][3] The biotransformation of Indapamide involves several oxidative reactions, primarily hydroxylation and dehydrogenation, which are mediated by the cytochrome P450 (CYP) enzyme system.[1][2] Emerging evidence highlights the significant role of CYP3A4 as the principal enzyme in Indapamide metabolism, with a secondary contribution from CYP2C19.[1][4][5][6][7]
The Dehydrogenation Pathway: From Indapamide to this compound
The formation of this compound from Indapamide occurs through the aromatization of the indoline ring to an indole ring.[4][8] This dehydrogenation reaction is predominantly catalyzed by the CYP3A4 enzyme.[1][4][8] This metabolic step is a key component of the overall biotransformation of Indapamide, which can also include hydroxylation and epoxidation at other sites on the molecule.[8][9]
The metabolic cascade can follow multiple routes, with dehydrogenation being a central transformation.[9] In one pathway, Indapamide is directly converted to this compound (designated as M5 in some literature) by CYP3A4.[9] This metabolite can then undergo further oxidation.[9] In an alternative route, Indapamide is first hydroxylated (to form M1) and then dehydrogenated.[9]
Quantitative Analysis of this compound Formation
The enzymatic efficiency of the dehydrogenation of Indapamide by CYP3A4 has been quantitatively characterized. The reaction follows Michaelis-Menten kinetics. The key kinetic parameters for this specific metabolic conversion are summarized in the table below.
| Parameter | Value | Reference |
| Enzyme | Recombinant CYP3A4 | [1][8] |
| Km | 99.7 µM | [1] |
| Vmax | 20.4 min-1 | [1] |
| Catalytic Efficiency (Vmax/Km) | 204 min-1mM-1 | [1][4][8] |
Experimental Protocols for Studying Indapamide Dehydrogenation
The investigation of the metabolic pathway of Indapamide to this compound typically involves in vitro studies using human liver microsomes or recombinant CYP enzymes, followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Metabolism Assay
This protocol outlines the general procedure for assessing the in vitro metabolism of Indapamide.
-
Preparation of Reaction Mixture:
-
Pre-incubation (for inhibition studies):
-
Initiation of Metabolic Reaction:
-
The metabolic reaction is initiated by the addition of an NADPH-generating system.[2]
-
-
Incubation:
-
Termination of Reaction:
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile, which may also contain an internal standard for subsequent quantitative analysis.[2]
-
-
Sample Preparation for Analysis:
-
The mixture is centrifuged to precipitate proteins.[2] The resulting supernatant is then collected for analysis.
-
LC-MS/MS Analysis of Indapamide and this compound
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Indapamide and its metabolites.[3][5][10]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of Indapamide and its metabolites.[3][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate with formic acid).[3][5] The specific gradient or isocratic elution profile is optimized to achieve good separation.
-
Flow Rate: A suitable flow rate is maintained (e.g., 0.2-1.0 mL/min).[3][5]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is a common ionization technique, which can be operated in either positive or negative ion mode.[3][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying target analytes in complex biological matrices.[3] This involves monitoring specific precursor-to-product ion transitions for Indapamide and this compound.
-
Indapamide Transition (example): m/z 364.0 → m/z 188.9 (in negative ion mode).[5]
-
This compound Transition: A specific transition for this compound would be determined during method development.
-
-
-
Quantification:
-
A calibration curve is constructed using known concentrations of analytical standards for Indapamide and this compound.
-
The concentration of the analytes in the experimental samples is determined by comparing their peak areas to those of the calibration standards.
-
Concluding Remarks
The metabolic conversion of Indapamide to this compound is a significant pathway in its biotransformation, primarily mediated by the CYP3A4 enzyme through a dehydrogenation reaction. The quantitative kinetic parameters for this reaction have been established, providing valuable data for pharmacokinetic modeling and drug interaction studies. The experimental protocols outlined in this guide, centered around in vitro metabolism assays and LC-MS/MS analysis, provide a robust framework for further research into the metabolism of Indapamide and other xenobiotics. A thorough understanding of these metabolic pathways is crucial for the continued safe and effective use of Indapamide in clinical practice.
References
- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydrogenation of the indoline-containing drug 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide) by CYP3A4: correlation with in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Analysis of Dehydroindapamide by High-Performance Liquid Chromatography (HPLC)
Introduction
Dehydroindapamide, chemically known as 4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide, is a known impurity and degradation product of the antihypertensive drug, Indapamide. Its monitoring is crucial for ensuring the quality and stability of Indapamide in pharmaceutical formulations. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, often referred to as Indapamide Related Compound A or Impurity B. The described method is a stability-indicating assay, capable of separating this compound from the active pharmaceutical ingredient (API), Indapamide, and other related substances.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a suitable mobile phase. The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
Chromatographic Conditions
A number of HPLC methods have been developed for the analysis of Indapamide and its related impurities. The following table summarizes a selection of suitable chromatographic conditions for the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | X-Terra, C18, 250 mm × 4.6 mm, 5 µm | NUCLEOSIL C18, 250 x 4.6 mm, 5 µm | Shiseido Capcell Pak C18, 250mm × 4.6mm i.d., 5µm |
| Mobile Phase | Gradient of aqueous Na2EDTA, acetonitrile, and methanol | Isocratic: 0.01 M KH2PO4 buffer (pH 3) and methanol (30:70 v/v) | Isocratic: Methanol and Phosphate Buffer pH 5.8 (60:40) |
| Flow Rate | - | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 241 nm | 241 nm |
| Column Temperature | 40°C | Ambient | Ambient |
| Injection Volume | 10 µL | 20 µL | 1 µL |
Note: The selection of the method may depend on the specific requirements of the analysis and the available instrumentation.
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the analysis of this compound in a drug substance or product sample using a stability-indicating HPLC method.
1. Materials and Reagents
-
This compound Certified Reference Material (CRM)
-
Indapamide Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
Sample of Indapamide drug substance or drug product
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., NUCLEOSIL C18, 250 x 4.6 mm, 5 µm)[1]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
pH meter
3. Preparation of Solutions
-
Mobile Phase (Method 2): Prepare a 0.01 M potassium dihydrogen phosphate solution by dissolving 1.36 g of KH2PO4 in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with methanol in a ratio of 30:70 (v/v). Filter and degas the mobile phase before use.[1]
-
Diluent: A mixture of acetonitrile and methanol (1:1 v/v) can be used as a diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound CRM in the diluent to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 0.5 - 8.0 µg/mL).[2]
-
Sample Solution: Accurately weigh and dissolve a known amount of the Indapamide sample in the diluent to obtain a solution with a target concentration. For example, for a tablet dosage form, a powder equivalent to a specific amount of Indapamide can be dissolved. The solution should be filtered through a 0.45 µm syringe filter before injection.
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard working solutions in increasing order of concentration.
-
Inject the sample solution.
-
Record the chromatograms and the peak areas for this compound.
5. Data Analysis
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the this compound CRM.
-
Quantification: The concentration of this compound in the sample can be calculated using the external standard method. Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for the analysis of this compound.
| Validation Parameter | Typical Results |
| Linearity Range | 0.5 - 8.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Approximately 0.1 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.4 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These values are indicative and should be established for the specific method and laboratory.
Visualizations
Logical Workflow for this compound Analysis
References
Application Note: Quantitative Analysis of Dehydroindapamide in Human Whole Blood by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of dehydroindapamide in human whole blood using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), this compound-d3, to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies of this compound.
Introduction
This compound is a metabolite of indapamide, a thiazide-like diuretic used in the treatment of hypertension. Accurate quantification of this compound in biological matrices like whole blood is crucial for understanding the metabolism and pharmacokinetics of its parent drug, indapamide. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for bioanalytical applications. This document provides a comprehensive protocol for the extraction and quantification of this compound from whole blood, based on established methods for the parent compound, indapamide.[1][2][3]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Drug-free human whole blood (with K2EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
| Parameter | Value |
| Column | C18 reversed-phase, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5.0 minutes |
| Table 1: Liquid Chromatography Conditions |
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
| Table 2: Gradient Elution Program |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters are listed in Table 3. Note: The MRM transitions and collision energies for this compound and its internal standard are proposed based on the known fragmentation of indapamide and should be optimized during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 364.1 | 189.0 | 200 | To be optimized |
| This compound-d3 (IS) | 367.1 | 189.0 | 200 | To be optimized |
| Table 3: Mass Spectrometry Parameters |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and this compound-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound-d3 at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike drug-free human whole blood with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 100 µL of whole blood sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each tube (except for the blank matrix) and vortex for 10 seconds.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract with 100 µL of the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[4][5][6] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting substances from the matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
A summary of typical acceptance criteria for method validation is provided in Table 4.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Intra-day and Inter-day Precision | ≤ 15% RSD (≤ 20% at LLOQ) |
| Intra-day and Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor should have a CV ≤ 15% |
| Table 4: Method Validation Acceptance Criteria |
Visualization of Experimental Workflow and Key Concepts
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Principle of stable isotope-labeled internal standard use.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human whole blood. The use of a stable isotope-labeled internal standard and a straightforward liquid-liquid extraction protocol ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of pharmacokinetic and drug metabolism studies. Proper method validation is essential before its application to the analysis of study samples.
References
- 1. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. researchgate.net [researchgate.net]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Spectral Analysis of Dehydroindapamide for Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural elucidation of Dehydroindapamide, a primary degradation product and impurity of the antihypertensive drug Indapamide, using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The clear differentiation between Indapamide and its dehydro-derivative is critical for quality control and drug stability studies. This document outlines the experimental procedures for sample preparation and NMR data acquisition. Furthermore, it presents a comprehensive analysis of the 1H and 13C NMR spectra, with complete spectral assignments summarized in tabular format to facilitate a direct comparison and aid in the unambiguous identification of this compound.
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension. During its synthesis, storage, or metabolism, various impurities and degradation products can form, one of which is this compound (also known as Indapamide Impurity B). The formation of this impurity involves the dehydrogenation of the indoline ring of Indapamide to an indole ring. This structural modification can alter the pharmacological and toxicological properties of the drug substance. Therefore, a reliable analytical method to identify and characterize this compound is essential for ensuring the quality, safety, and efficacy of Indapamide formulations.
NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in 1H and 13C NMR spectra, it is possible to elucidate the precise connectivity of atoms and the overall structure of a molecule. This application note details the use of 1H and 13C NMR for the definitive structural confirmation of this compound.
Experimental Protocols
Sample Preparation
Meticulous sample preparation is paramount for acquiring high-quality NMR spectra.[1][2]
-
Sample Purity: Ensure the analyte (this compound or Indapamide) is of high purity (>95%) to avoid interference from other impurities.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for both Indapamide and this compound, offering good solubility and a wide chemical shift window.
-
Concentration:
-
Procedure:
-
Weigh the desired amount of the sample into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid spectral distortions, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.[5]
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for 1H and δ ≈ 39.52 ppm for 13C) is also a common practice.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
1H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Spectral Width: 0-16 ppm
-
-
13C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-200 ppm
-
Workflow for NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
Structural Comparison: Indapamide vs. This compound
The key structural difference between Indapamide and this compound is the aromatization of the indoline ring to an indole ring. This change results in the loss of two hydrogen atoms and the formation of a double bond within the five-membered ring.
Caption: Dehydrogenation of Indapamide to form this compound.
Spectral Data and Analysis
The most significant changes in the NMR spectra upon the conversion of Indapamide to this compound are observed in the signals corresponding to the five-membered heterocyclic ring.
1H NMR Spectral Data
The 1H NMR spectrum of this compound in DMSO-d6 shows characteristic signals for the aromatic protons and the methyl group. A key diagnostic signal is the appearance of a new singlet in the aromatic region, corresponding to the new proton on the indole ring, and the disappearance of the aliphatic protons of the indoline ring.
Table 1: 1H NMR Spectral Data of Indapamide and this compound in DMSO-d6 (400 MHz)
| Assignment | Indapamide δ (ppm), Multiplicity, J (Hz) | This compound δ (ppm), Multiplicity, J (Hz) | Comments on Spectral Changes |
| H-2 | ~4.5 (m) | - | Disappearance of the methine proton signal. |
| H-3 | ~2.9 (dd), ~3.4 (dd) | - | Disappearance of the methylene proton signals. |
| H-3' (new) | - | 6.34 (s) | Appearance of a new singlet for the indole proton.[3][6] |
| H-4' | ~7.2 (d) | ~7.5 (d) | |
| H-5' | ~7.0 (t) | ~7.1 (t) | |
| H-6' | ~7.1 (t) | ~7.2 (t) | |
| H-7' | ~6.8 (d) | ~7.6 (d) | |
| H-2" | ~8.2 (d, 2.0) | ~8.2 (d, 2.0) | |
| H-5" | ~7.8 (d, 8.4) | ~7.8 (d, 8.4) | |
| H-6" | ~8.0 (dd, 8.4, 2.0) | ~8.0 (dd, 8.4, 2.0) | |
| -CH3 | ~1.2 (d, 6.4) | ~2.3 (s) | Shift from a doublet to a singlet. |
| -SO2NH2 | ~7.5 (s) | ~7.5 (s) | |
| -CONH- | ~10.5 (s) | ~10.6 (s) |
13C NMR Spectral Data
The 13C NMR spectrum provides further confirmation of the structural change. The upfield signals of the sp3 hybridized C-2 and C-3 carbons in Indapamide are replaced by downfield signals of the sp2 hybridized carbons in the indole ring of this compound.
Table 2: 13C NMR Spectral Data of Indapamide and this compound in DMSO-d6 (100 MHz)
| Assignment | Indapamide δ (ppm) | This compound δ (ppm) | Comments on Spectral Changes |
| C-2 | ~58.0 | ~130.0 | Significant downfield shift due to aromatization. |
| C-3 | ~32.0 | 99.4 | Significant downfield shift, confirmed by HMBC correlation.[3][6] |
| C-3a' | ~128.0 | ~128.5 | |
| C-4' | ~120.0 | ~121.0 | |
| C-5' | ~125.0 | ~120.0 | |
| C-6' | ~118.0 | ~119.0 | |
| C-7' | ~110.0 | ~111.0 | |
| C-7a' | ~145.0 | ~136.0 | |
| C-1" | ~138.0 | ~138.0 | |
| C-2" | ~128.0 | ~128.0 | |
| C-3" | ~140.0 | ~140.0 | |
| C-4" | ~132.0 | ~132.0 | |
| C-5" | ~120.0 | ~120.0 | |
| C-6" | ~130.0 | ~130.0 | |
| C=O | ~165.0 | ~165.0 | |
| -CH3 | ~18.0 | ~12.0 | Upfield shift. |
Conclusion
The structural elucidation of this compound can be unequivocally achieved through the combined analysis of 1H and 13C NMR spectra. The key spectral evidence for the formation of this compound from Indapamide is:
-
In the 1H NMR spectrum: The disappearance of the aliphatic proton signals of the indoline ring and the appearance of a new singlet at approximately 6.34 ppm.
-
In the 13C NMR spectrum: The significant downfield shift of the C-2 and C-3 carbon signals, consistent with the change from sp3 to sp2 hybridization upon aromatization of the indoline ring.
The detailed protocols and tabulated spectral data provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Indapamide. The use of NMR spectroscopy ensures the accurate identification and structural confirmation of this critical impurity, thereby contributing to the overall safety and quality of the pharmaceutical product.
References
- 1. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide [ouci.dntb.gov.ua]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Resolving alternative structure determinations of indapamide using 13C solid-state NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Synthesis of Dehydroindapamide: A Comparative Protocol Using MnO2 and DDQ Oxidation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed laboratory protocols for the synthesis of dehydroindapamide, an indole derivative of the antihypertensive drug indapamide. Two common oxidative methods are presented: the use of manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This guide offers a side-by-side comparison of the two methodologies, complete with step-by-step experimental procedures, quantitative data summaries, and visual workflow diagrams to aid in successful synthesis and process development.
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive agent characterized by its indoline ring structure.[1] The oxidation of indapamide to its indole form, this compound, is a key transformation for various research applications, including metabolic studies and the generation of analytical standards.[2] This process involves the dehydrogenation of the indoline ring.[2] Both manganese dioxide (MnO2), a mild and heterogeneous oxidizing agent, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a strong and soluble oxidant, are effective for this transformation.[2][3][4] The choice of oxidant can influence reaction conditions, yield, and purification strategy. This application note details the synthesis of this compound using both MnO2 and DDQ, providing researchers with the necessary information to select the most suitable method for their needs.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound using both MnO2 and DDQ methods as described in the protocols.
| Parameter | MnO2 Method | DDQ Method |
| Starting Material | Indapamide | Indapamide |
| Oxidizing Agent | Manganese Dioxide (MnO2) | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Reactant Ratio (Indapamide:Oxidant) | 200 mg : 1 g | 100 mg : 80 mg |
| Solvent(s) | Acetone | Dichloromethane (CH2Cl2) and Acetone |
| Reaction Time | 2 hours | 10 minutes |
| Reaction Temperature | Room Temperature | Not specified, assumed Room Temperature |
| Yield | Not specified | Approximately 80 mg (~80%) |
| Product Purity Confirmation | LC/MS and 1H NMR | 1H NMR and 13C NMR |
Experimental Protocols
Materials and Reagents
-
Indapamide
-
Manganese Dioxide (MnO2), activated
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Acetone
-
Dichloromethane (CH2Cl2)
-
Methanol
-
Ethyl acetate
-
Celite
-
Darco (activated carbon)
-
Neutral alumina grade III
-
Silica gel for thin-layer chromatography (TLC)
-
Chloroform
Protocol 1: Synthesis of this compound using MnO2
This protocol outlines the oxidation of indapamide to this compound using manganese dioxide.
-
Reaction Setup : In a suitable reaction vessel, dissolve 200 mg of indapamide in 30 ml of acetone.
-
Addition of Oxidant : To the stirred solution, add 1 g of activated manganese dioxide (MnO2).
-
Reaction : Stir the mixture at room temperature for 2 hours.
-
Work-up and Filtration : After 2 hours, filter the reaction mixture over a plug of Celite (approximately 2 g) and Darco (200 mg).
-
Rinsing : Rinse the filter cake with one volume of acetone.
-
Solvent Evaporation : Evaporate the solvent from the filtrate under reduced pressure.
-
Crystallization : Crystallize the resulting residue from a mixture of methanol, dichloromethane, and ethyl acetate to obtain grayish crystals of this compound.[2]
-
Product Confirmation : Confirm the product identity and purity using liquid chromatography/mass spectrometry (LC/MS) and 1H NMR spectroscopy.[2]
Protocol 2: Synthesis of this compound using DDQ
This protocol details the rapid oxidation of indapamide to this compound using DDQ.
-
Reaction Setup : In a reaction vessel, dissolve 100 mg of indapamide in a mixture of 50 ml of dichloromethane (CH2Cl2) and 300 ml of acetone.
-
Addition of Oxidant : Add 80 mg of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution. The reaction is fast, and the characteristic color of DDQ will dissipate quickly (within approximately 10 minutes).[2]
-
Work-up and Filtration : Filter the reaction mixture over neutral alumina grade III.
-
Purification : Purify the eluate using thin-layer chromatography (TLC) on silica gel. A mobile phase of chloroform/acetone (8:2, v/v) can be used, with the product having an Rf value of approximately 0.5.[2]
-
Product Isolation : Isolate the purified product. The synthesis should yield approximately 80 mg of this compound.[2]
-
Product Confirmation : Confirm the structure of the synthesized this compound using 1H NMR and 13C NMR spectroscopy.[2] The 1H NMR spectrum will show the disappearance of the signals for the proton at C-2 and the two protons at C-3 of indapamide, and the appearance of a new singlet at approximately 6.34 ppm, which is consistent with the formation of the indole ring.[2][5]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound using both MnO2 and DDQ.
Caption: Workflow for this compound Synthesis using MnO2.
Caption: Workflow for this compound Synthesis using DDQ.
References
- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Forced Degradation Studies for the Identification of Indapamide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[1][2] As with all pharmaceutical compounds, it is essential to understand its stability profile to ensure safety and efficacy. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, and helping to elucidate potential degradation pathways and products.[3][4] These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability conditions, such as high temperature, humidity, light, and a range of pH values.[5] The information gleaned from these studies is crucial for developing stable formulations, selecting appropriate packaging, and establishing shelf-life.[3][5]
Indapamide has been shown to be susceptible to degradation under various stress conditions, particularly hydrolysis and oxidation.[6][7] Common degradation pathways can involve the cleavage of the sulfonamide bond and modifications to the indoline ring.[6] This application note provides a detailed protocol for conducting forced degradation studies on indapamide to identify its degradation products, including a discussion of the analytical methods for their separation and characterization.
Experimental Workflow
The overall workflow for the forced degradation study of indapamide is depicted below. This process begins with subjecting the drug substance to various stress conditions, followed by sample preparation, and subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with a detector, such as a photodiode array (PDA) or a mass spectrometer (MS), for the identification and characterization of degradation products.
Caption: Experimental workflow for forced degradation of indapamide.
Experimental Protocols
The following protocols are based on established methods for the forced degradation of indapamide.[6][7][8][9] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[7]
Materials and Reagents:
-
Indapamide reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3-6% (v/v)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Buffer for mobile phase (e.g., phosphate buffer)
Protocol 1: Acid Hydrolysis
-
Accurately weigh and dissolve indapamide in a suitable solvent (e.g., a small amount of methanol or acetonitrile) and dilute with 0.1 N HCl to a final concentration of approximately 1 mg/mL.[9]
-
Reflux the solution for a specified period (e.g., 4 hours) or keep at a controlled temperature (e.g., 70°C for 24 hours).[6][7]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N NaOH.
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Alkaline Hydrolysis
-
Accurately weigh and dissolve indapamide in a suitable solvent and dilute with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.[9]
-
Reflux the solution for a specified period (e.g., 4 hours) or keep at a controlled temperature (e.g., 70°C for 20 minutes).[6][7]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N HCl.
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 3: Oxidative Degradation
-
Accurately weigh and dissolve indapamide in a suitable solvent and dilute with 3-6% H₂O₂ to a final concentration of approximately 1 mg/mL.[6][9]
-
Keep the solution at room temperature for a specified period, protected from light.
-
Monitor the reaction periodically.
-
Once the desired level of degradation is achieved, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 4: Thermal Degradation
-
Place the solid indapamide powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 2 days).[6][9]
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve an accurately weighed amount of the stressed powder in a suitable solvent and dilute with the mobile phase for HPLC analysis.
Protocol 5: Photolytic Degradation
-
Prepare a solution of indapamide in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.
-
Expose the solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.[6][9] A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
Analytical Method: Stability-Indicating HPLC
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following is a general method; however, optimization may be required.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 5.8) and an organic modifier (e.g., methanol, acetonitrile).[9] For example, a mobile phase of Methanol and Phosphate Buffer pH 5.8 (60:40) can be used.[9]
-
Flow Rate: 1.0 mL/minute[9]
-
Detection Wavelength: 241 nm[9]
-
Column Temperature: Ambient or controlled (e.g., 30°C)[3]
For structural elucidation of the degradation products, hyphenated techniques such as LC-MS/MS are highly recommended.[6][8]
Data Presentation: Summary of Degradation
The following table summarizes the typical degradation behavior of indapamide under various stress conditions. The percentage of degradation can vary depending on the exact experimental conditions.
| Stress Condition | Reagents and Conditions | % Degradation of Indapamide (Approximate) | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 N HCl, reflux for 4 hours | 20-50%[9] | 4-chloro-3-sulfamoylbenzoic acid (DP3)[6][7] |
| Alkaline Hydrolysis | 0.1 N NaOH, reflux for 4 hours | 17-30%[8][9] | 4-chloro-3-sulfamoylbenzoic acid (DP3)[6][7] |
| Oxidative Degradation | 3-6% H₂O₂, room temperature | < 10%[8] | Various oxidative adducts |
| Thermal Degradation | 80°C, solid state, 2 days | < 10%[8] | Minimal degradation |
| Photolytic Degradation | UV/Visible light exposure | < 10%[8] | Minimal degradation |
Note: The term "Dehydroindapamide" was not explicitly identified in the reviewed literature. The primary degradation product under hydrolytic stress is 4-chloro-3-sulfamoylbenzoic acid, which results from the cleavage of the amide bond.
Conclusion
Forced degradation studies are indispensable for understanding the stability of indapamide. The protocols and analytical methods outlined in this application note provide a robust framework for identifying and characterizing the degradation products of indapamide. The results of these studies are fundamental for the development of stable pharmaceutical formulations and for ensuring the quality and safety of the final drug product. Indapamide is most susceptible to degradation under acidic and alkaline conditions, with the primary degradation product being 4-chloro-3-sulfamoylbenzoic acid. Further characterization using mass spectrometry is essential for elucidating the structures of all potential degradation products.
References
- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 2. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ijrpp.com [ijrpp.com]
- 6. benchchem.com [benchchem.com]
- 7. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. rjptonline.org [rjptonline.org]
- 10. farmaciajournal.com [farmaciajournal.com]
Application Note: Impurity Profiling of Dehydroindapamide in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[1][2] The quality, safety, and efficacy of pharmaceutical products are paramount and can be compromised by the presence of impurities.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (specifically ICH Q3A for drug substances and Q3B for drug products) for the reporting, identification, and qualification of impurities.[3][5][6] Dehydroindapamide, a major metabolite and degradation product of Indapamide, is a critical impurity that must be monitored and controlled.[7][8] This impurity is formed by the dehydrogenation of the indoline ring of Indapamide to an indole ring.[8] This application note provides detailed protocols and methodologies for the identification, quantification, and profiling of this compound and other related substances in Indapamide pharmaceutical formulations.
Regulatory Framework The control of impurities is a critical aspect of drug development and manufacturing. The ICH guidelines provide a framework for managing impurities:
-
ICH Q3A(R2): Focuses on impurities in new drug substances, setting thresholds for reporting, identification, and qualification based on the maximum daily dose.[3][6]
-
ICH Q3B(R2): Addresses impurities in new drug products, including degradation products that form during manufacturing or upon storage.[3][6][9]
-
Reporting Threshold: The level at which an impurity must be reported. It is generally 0.05% for drug products with a maximum daily dose of ≤ 1g.
-
Identification Threshold: The level above which an impurity's structure must be identified. This is typically 0.10% or a daily intake of 1.0 mg, whichever is lower.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
Logical Workflow for Impurity Profiling
The following diagram outlines the systematic process for the identification and quantification of impurities in pharmaceutical formulations, from initial sample analysis to final reporting and control.
Caption: General workflow for pharmaceutical impurity identification and quantification.
Known Impurities of Indapamide
This compound is a primary degradation product, but other process-related impurities and degradants may also be present.
Table 1: Common Impurities of Indapamide
| Impurity Name | Structure / Origin | Common Designation |
|---|---|---|
| This compound | Oxidative degradation product of Indapamide | Impurity B [10][11][12] |
| 4-chloro-3-sulfamoylbenzoic acid | Hydrolytic degradation product / Starting material | Impurity 1 (Im1)[10][11] |
| 2-methyl-1-nitroso-2,3-dihydro-1H-indole | Process-related impurity | Impurity A (ImA)[10][11] |
| Unspecified Impurities | Other process-related or degradation products | - |
Experimental Protocols
Protocol: Quantification of this compound by RP-HPLC
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Indapamide and its related substances, including this compound.[10][11][12][13]
A. Instrumentation and Chromatographic Conditions:
-
System: HPLC with UV/PDA Detector (e.g., Agilent 1100/1200 series).[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (e.g., 40:50:10 v/v/v).[13] The pH may be adjusted to ~3.0 with phosphoric acid.[10][12]
B. Preparation of Solutions:
-
Standard Stock Solution (Indapamide): Accurately weigh and dissolve 10 mg of Indapamide reference standard in 10 mL of mobile phase to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing approximately 100 µg/mL of Indapamide and 1 µg/mL of this compound from the stock solutions to verify resolution and performance.
-
Test Solution (Pharmaceutical Formulation):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 25 mg of Indapamide into a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter. The final concentration is approximately 1000 µg/mL of Indapamide.
-
C. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the system suitability solution. The resolution between Indapamide and this compound peaks should be greater than 2.0.
-
Inject the standard solutions and the test solution in duplicate.
-
Calculate the amount of this compound in the sample preparation using the peak area response and the concentration of the reference standard.
Table 2: Typical HPLC Method Validation Data [12]
| Parameter | Indapamide | This compound (Impurity B) |
|---|---|---|
| Linearity Range (µg/mL) | 0.03 - 1.80 | 0.03 - 1.20 |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.009 | ~ 0.012 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.028 | ~ 0.032 |
Protocol: Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the stability-indicating nature of the analytical method.[14][15][16]
A. General Procedure: Prepare a solution of Indapamide (e.g., 1000 µg/mL) and subject it to the following stress conditions. Analyze the stressed samples by the validated HPLC method alongside an unstressed control sample.
B. Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 1N HCl and heat at 70-80 °C for 24 hours. Neutralize before injection.[7]
-
Base Hydrolysis: Mix the drug solution with 1N NaOH and heat at 70-80 °C for 20-30 minutes. Neutralize before injection.[7]
-
Oxidative Degradation: Treat the drug solution with 3-6% H₂O₂ at room temperature for 24 hours. In some studies, copper (II) chloride is used as a catalyst.[7]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105 °C for 24-48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and/or sunlight for an extended period (e.g., 7 days) as per ICH Q1B guidelines.
Table 3: Example Results from Forced Degradation of Indapamide [7][17]
| Stress Condition | Observation | Major Degradant(s) |
|---|---|---|
| Acidic (1N HCl, 70°C) | ~25% degradation | 4-chloro-3-sulfamoylbenzoic acid |
| Alkaline (1N NaOH, 70°C) | ~16-20% degradation | 4-chloro-3-sulfamoylbenzoic acid |
| Oxidative (H₂O₂ or CuCl₂) | Significant degradation | This compound |
| Thermal & Photolytic | Generally stable | Minimal degradation observed |
Chemical Degradation Pathway
The formation of this compound from Indapamide occurs via an oxidation reaction, which converts the indoline moiety into an aromatic indole ring. This is a key transformation observed in both metabolic and forced degradation studies.
References
- 1. bepls.com [bepls.com]
- 2. alentris.org [alentris.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Recent Approches of "Impurity Profiling" in Pharmaceutical Analysis: A Review | Semantic Scholar [semanticscholar.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 10. wujns.edpsciences.org [wujns.edpsciences.org]
- 11. Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. ymerdigital.com [ymerdigital.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Dehydroindapamide as a Reference Standard in Pharmaceutical Analysis
Introduction
Dehydroindapamide, a primary metabolite and degradation product of the diuretic drug indapamide, is a critical reference standard in pharmaceutical analysis.[1][2] It is recognized as Indapamide Impurity B in the European Pharmacopoeia and Indapamide Related Compound A in the United States Pharmacopeia.[3] Accurate quantification of this compound is essential to ensure the quality, safety, and efficacy of indapamide drug products. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this impurity in pharmaceutical samples.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its use as a reference standard.
| Property | Value | Reference |
| Chemical Name | 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide | |
| Molecular Formula | C₁₆H₁₄ClN₃O₃S | |
| Molecular Weight | 363.8 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in methanol, ethanol, acetic acid, and ethyl acetate; very slightly soluble in ether, chloroform, and benzene; practically insoluble in water. |
Application 1: Quantification of this compound in Bulk Drug Substance and Finished Products by HPLC
This protocol outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in indapamide bulk drug substance and pharmaceutical dosage forms.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.[5]
-
Column: X-Terra, C18, 250 mm × 4.6 mm, 5 µm (or equivalent).[5]
-
Mobile Phase: A mixture of aqueous Na2EDTA, acetonitrile, and methanol.[5] A typical gradient might involve varying the proportions of an aqueous buffer and an organic solvent mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient or controlled at 25 °C.
2. Preparation of Solutions:
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
This compound Standard Working Solutions: Prepare a series of dilutions from the Standard Stock Solution using the mobile phase to obtain concentrations ranging from the limit of quantification (LOQ) to 150% of the expected impurity level.
-
Sample Preparation (Indapamide Bulk Drug): Accurately weigh about 100 mg of indapamide, dissolve in and dilute to 100 mL with the mobile phase.
-
Sample Preparation (Indapamide Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of indapamide, transfer to a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, dilute to volume with the mobile phase, and filter.
3. Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Typical Specification |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Range | LOQ to 150% of the specification limit for this compound |
| Accuracy (Recovery) | 98.0% to 102.0% |
| Precision (RSD) | ≤ 2.0% for repeatability and intermediate precision |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
4. Data Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound Reference Standard.
-
Calculate the concentration of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.
Quantitative Data Summary
The following table summarizes typical performance data for an HPLC method for this compound quantification.
| Parameter | This compound |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Recovery | 99.5% - 101.2% |
| Precision (%RSD) | < 1.5% |
Note: These values are illustrative and should be established for each specific method and laboratory.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound quantification.
Application 2: Use in Dissolution Testing
While this compound itself is not typically the subject of dissolution testing, its formation as a potential degradant during the shelf-life of indapamide tablets means it may need to be monitored in stability studies that include dissolution testing. The following is a general protocol for the dissolution testing of indapamide tablets, with considerations for this compound analysis.
Experimental Protocol
1. Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle).[6]
-
Dissolution Medium: 900 mL of a suitable buffer, such as phosphate buffer pH 6.8.[6]
-
Paddle Speed: 75 rpm.[6]
-
Temperature: 37 ± 0.5 °C.[4]
-
Sampling Times: 15, 30, 45, and 60 minutes (or as specified in the product monograph).
2. Procedure:
-
Place one indapamide tablet in each dissolution vessel.
-
Withdraw an aliquot of the dissolution medium at each specified time point.
-
Filter the samples promptly.
-
Analyze the filtered samples for indapamide and this compound content using a validated stability-indicating HPLC method, such as the one described in Application 1.
3. Data Analysis:
-
Calculate the percentage of indapamide dissolved at each time point.
-
If this compound is detected, quantify its concentration using the this compound Reference Standard. This is particularly relevant for stability-indicating dissolution methods.
Logical Relationship Diagram
Caption: Logical flow for dissolution testing and impurity analysis.
Application 3: Use in UV-Spectrophotometry (for identification)
While HPLC is the preferred method for quantification due to its superior specificity, UV-spectrophotometry can be used as a preliminary identification test for the this compound reference standard.
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
2. Procedure:
-
Solvent: Methanol.
-
Standard Solution Preparation: Prepare a solution of this compound Reference Standard in methanol at a concentration of approximately 10 µg/mL.
-
Sample Solution Preparation: Prepare a solution of the test sample at a similar concentration in methanol.
-
Spectral Acquisition: Record the UV absorption spectrum of both the standard and sample solutions from 200 to 400 nm against a methanol blank.
3. Data Analysis:
-
Compare the spectrum of the sample solution with that of the this compound Reference Standard. The spectra should exhibit maxima and minima at the same wavelengths for a positive identification. Indapamide and its related compounds typically show absorption maxima around 242 nm.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for official pharmacopeial monographs or regulatory guidelines. All analytical methods should be fully validated in the user's laboratory to ensure their suitability for the intended purpose.
References
- 1. HPLC Method for Analysis of Indapamide | SIELC Technologies [sielc.com]
- 2. japsonline.com [japsonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Formulation and Quality Determination of Indapamide Matrix Tablet: A Thiazide Type Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Application Notes & Protocols: Analytical Method Validation for the Quantification of Dehydroindapamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dehydroindapamide is a potential metabolite and degradation product of Indapamide, a thiazide-like diuretic widely used in the treatment of hypertension.[1][2] Accurate quantification of this compound is crucial for understanding the metabolic fate and stability profile of Indapamide, ensuring the quality and safety of pharmaceutical formulations.[1][3] This document provides detailed application notes and protocols for the validation of analytical methods for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques. The protocols are designed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the reliability and robustness of the analytical data.[4]
Analytical Techniques
The primary techniques for the quantification of this compound are based on chromatographic separation, which offers high sensitivity and selectivity.[3][5]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique for the routine analysis of pharmaceutical compounds.[1][5] It is suitable for quantifying this compound in bulk drug and pharmaceutical dosage forms.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and specificity, making it the method of choice for quantifying low levels of this compound in complex biological matrices such as plasma and whole blood.[6][7][8]
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of this compound in Bulk and Pharmaceutical Formulations
This protocol outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) method.
Objective: To develop and validate a simple, precise, and accurate RP-HPLC method for the determination of this compound.
Materials and Reagents:
-
This compound reference standard
-
Indapamide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
o-Phosphoric acid
-
Phosphate buffer
-
0.45 µm membrane filters
Chromatographic Conditions:
| Parameter | Condition |
| Column | Supelco RP C18 (25 cm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | 0.05% o-Phosphoric acid buffer (pH 3.0) : Acetonitrile (60:40 v/v)[9] |
| Flow Rate | 1.0 mL/min[9][10] |
| Detection Wavelength | 240 nm[9] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Run Time | 10 minutes[1] |
Standard Solution Preparation:
-
Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase to obtain a stock solution of 1000 µg/mL.[9]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL.[9]
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Indapamide and transfer to a 100 mL volumetric flask.[9]
-
Add a suitable amount of mobile phase, sonicate for 15 minutes to dissolve the drug, and then make up the volume with the mobile phase.[10]
-
Filter the solution through a 0.45 µm membrane filter before injection.[9]
Method Validation Parameters:
-
Specificity: Assessed by analyzing blank, placebo, this compound, and Indapamide solutions. The method is specific if there are no interfering peaks at the retention time of this compound. Forced degradation studies should be performed to demonstrate selectivity.[11]
-
Linearity: Determined by plotting a calibration curve of peak area versus concentration for the working standard solutions. The correlation coefficient (r²) should be > 0.999.[10]
-
Accuracy (Recovery): Performed by spiking a known amount of this compound standard into the placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.
-
Precision:
-
System Precision: Determined by injecting the same standard solution six times. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
-
Method Precision (Repeatability): Assessed by analyzing six independent sample preparations. The %RSD of the assay results should be less than 2.0%.
-
Intermediate Precision: Evaluated by performing the analysis on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.[1]
-
Robustness: Evaluated by making small, deliberate variations in the method parameters such as mobile phase composition, flow rate, and detection wavelength. The method is robust if the results remain unaffected by these changes.[9][10]
Workflow for RP-HPLC Method Validation
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. longdom.org [longdom.org]
- 4. iaset.us [iaset.us]
- 5. ijarst.in [ijarst.in]
- 6. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 9. sphinxsai.com [sphinxsai.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Dehydroindapamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Dehydroindapamide, often in the presence of its parent drug, Indapamide.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for an HPLC method to separate this compound and Indapamide?
A good starting point for separating this compound from Indapamide is a reversed-phase HPLC method. C18 columns are widely used and have shown success in separating polar and non-polar compounds effectively.[1] A gradient elution is often preferred to achieve a good resolution between the two closely related compounds.
Q2: Which type of HPLC column is recommended for this compound separation?
A C18 column is the most common and recommended choice for the separation of Indapamide and its related substances, including this compound.[2][3][4][5] Look for columns with a particle size of 3 µm to 5 µm and dimensions around 4.6 mm x 150 mm or 4.6 mm x 250 mm for standard HPLC systems.[2][3][4]
Q3: What mobile phase composition should I start with?
A common mobile phase for reversed-phase HPLC consists of a mixture of an aqueous component (like a buffer) and an organic solvent.[6][7] For this compound separation, you can start with a mobile phase of acetonitrile and a buffer such as phosphate or ammonium acetate.[2][3] The pH of the aqueous phase is crucial for ionizable compounds and can significantly affect the separation.[6][8]
Q4: Should I use an isocratic or gradient elution?
For separating closely related compounds like this compound and Indapamide, a gradient elution is often more effective than an isocratic one.[6] A gradient allows for the modification of the mobile phase strength during the run, which can improve the resolution between peaks and reduce analysis time.[6][7]
Q5: What is a typical detection wavelength for this compound?
This compound and Indapamide can be detected using a UV detector. A common detection wavelength is around 240-254 nm.[1][3][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC separation of this compound.
Problem 1: Poor Resolution Between this compound and Indapamide Peaks
Symptoms:
-
Peaks are not baseline separated.
-
Peaks are co-eluting or appear as a single broad peak.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution. Experiment with small, incremental changes. |
| Incorrect Mobile Phase pH | The pH of the mobile phase affects the ionization state of the analytes.[6][8] Small adjustments to the pH (e.g., ± 0.2 units) can significantly alter the selectivity and resolution. |
| Suboptimal Gradient Profile | If using a gradient, modify the slope. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks. |
| Inadequate Column Efficiency | Ensure the column is in good condition. If the column is old or has been used extensively, it may lose its efficiency. Consider replacing the column. |
| Flow Rate is Too High | A slower flow rate can sometimes improve resolution, although it will increase the analysis time.[9] |
Problem 2: Peak Tailing for this compound or Indapamide
Symptoms:
-
The peak has an asymmetrical shape with a "tail" extending from the back of the peak.[10]
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[11][12] Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase or using a lower pH can help to minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion.[10] Try reducing the injection volume or the concentration of the sample. |
| Column Contamination or Void | Contaminants on the column frit or a void at the head of the column can cause peak tailing.[13] Try back-flushing the column or, if a void is suspected, replace the column. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 3: Peak Fronting
Symptoms:
-
The peak has an asymmetrical shape with a leading edge that is less steep than the trailing edge.[10]
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Similar to peak tailing, injecting too much sample can cause fronting.[10] Reduce the sample concentration or injection volume. |
| Low Column Temperature | In some cases, low column temperature can contribute to peak fronting. Try increasing the column temperature to 30-40°C. |
| Improper Mobile Phase Composition | An incorrect mobile phase composition can sometimes lead to fronting peaks.[10] |
Problem 4: Shifting Retention Times
Symptoms:
-
The retention times for this compound and/or Indapamide are not consistent between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Changes in Mobile Phase Composition | If the mobile phase is prepared in batches, slight variations can lead to shifts in retention time. Ensure accurate and consistent mobile phase preparation. Evaporation of the more volatile solvent can also alter the composition over time. |
| Fluctuations in Column Temperature | Inconsistent column temperature can cause retention time variability.[10] Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Inconsistent flow from the HPLC pump will lead to shifting retention times. Check the pump for leaks and ensure it is delivering a stable flow rate. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Separation
This protocol provides a starting point for the separation of this compound from Indapamide.
1. Materials and Reagents:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium acetate or Potassium phosphate
-
Formic acid or Phosphoric acid (for pH adjustment)
-
This compound and Indapamide reference standards
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve reference standards in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient method as described above.
-
Analyze the resulting chromatogram for the retention times and resolution of this compound and Indapamide.
Visualizations
Caption: A typical workflow for HPLC analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. HPLC-PDA analysis of ACE-inhibitors, hydrochlorothiazide and indapamide utilizing design of experiments - Arabian Journal of Chemistry [arabjchem.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. youtube.com [youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing LC-MS/MS Sensitivity for Low-Level Dehydroindapamide Detection
Welcome to the technical support center for the sensitive detection of dehydroindapamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving low-level detection of this compound with LC-MS/MS?
The primary challenges include:
-
Low physiological concentrations: this compound is a metabolite and is often present at very low levels in biological matrices.
-
Matrix effects: Endogenous components in biological samples like plasma, blood, or urine can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting sensitivity and reproducibility.[1][2][3]
-
Suboptimal sample preparation: Inefficient extraction and cleanup can lead to low recovery of the analyte and high levels of interfering matrix components.[4]
-
Poor chromatographic resolution: Co-elution of this compound with matrix components can exacerbate matrix effects.[2][4]
-
Inefficient ionization: The physicochemical properties of this compound may not be optimal for common electrospray ionization (ESI) conditions.
Q2: Which ionization mode, positive or negative, is generally preferred for this compound analysis?
Both positive and negative ionization modes have been successfully used for the analysis of the parent drug, indapamide. For instance, some methods have utilized negative electrospray ionization (ESI) mode.[5] Other studies have employed positive ESI mode.[6][7] The optimal mode for this compound should be determined empirically during method development by infusing a standard solution and evaluating the signal intensity in both polarities.[8]
Q3: What type of internal standard (IS) is recommended for quantitative analysis of this compound?
A stable isotope-labeled (SIL) internal standard, such as this compound-d3 or -d4, is the gold standard and highly recommended. SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and co-elution, which effectively compensates for matrix effects and variability during sample processing and analysis.[9] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.[9] For indapamide, indapamide-d3 has been successfully used.[5][10]
Q4: What are common adducts observed for this compound in ESI-MS?
In electrospray ionization (ESI), common adducts in positive mode include protonated molecules [M+H]+, sodium adducts [M+Na]+, potassium adducts [M+K]+, and ammonium adducts [M+NH4]+.[11][12][13] In negative mode, deprotonated molecules [M-H]- are typically observed. The formation of adducts can split the analyte signal into multiple ions, potentially reducing the intensity of the target ion and thus lowering sensitivity.[14] Mobile phase composition can influence adduct formation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Transition | Infuse a pure standard of this compound to optimize the precursor and product ions and collision energy. Ensure the most intense and specific transitions are used for quantification and qualification.[8] |
| Suboptimal Ion Source Parameters | Systematically optimize ion source parameters such as capillary voltage, gas temperatures (desolvation and source), and gas flow rates (nebulizer and auxiliary) to maximize the this compound signal.[8][15][16] |
| Inefficient Ionization | Evaluate both positive and negative ionization modes.[8] Adjust mobile phase pH with additives like formic acid (for positive mode) or ammonium acetate (for negative mode) to enhance protonation or deprotonation.[5][17] |
| Poor Analyte Recovery | Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to ensure high and consistent recovery of this compound.[4][7] |
| Degradation of Analyte | Ensure the stability of this compound in the biological matrix and during all steps of the sample preparation and analysis. This includes assessing freeze-thaw stability and bench-top stability. |
Issue 2: High Signal Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Improve sample cleanup to remove interfering endogenous components.[3] Modify the chromatographic method to separate this compound from the regions of significant ion suppression.[1][2] Use a stable isotope-labeled internal standard to compensate for variability. |
| Inconsistent Sample Preparation | Automate the sample preparation steps if possible. Ensure precise and consistent execution of each step, including pipetting, vortexing, and evaporation. |
| LC System Issues | Check for leaks in the LC system, as this can cause fluctuations in flow rate and retention time.[18] Ensure the mobile phase is properly degassed and prepared fresh, especially those containing additives like formic acid which can degrade.[17] |
| Column Degradation | Use a guard column to protect the analytical column from contaminants.[19] If peak shape deteriorates or retention time shifts significantly, replace the column.[19] It is also recommended to use a dedicated column for each assay to avoid memory effects.[17] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Inject a lower concentration of the analyte. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[19] |
| Inappropriate Mobile Phase | Ensure the pH of the mobile phase is appropriate for the analyte's pKa to maintain a consistent ionization state. Adjust the organic solvent composition. |
| Secondary Interactions | Interactions between the analyte and active sites on the column packing can cause peak tailing. Consider using a column with end-capping or a different stationary phase. |
| Injection Solvent Mismatch | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[19] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Conditioning: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
Loading: Load 500 µL of the pre-treated biological sample (e.g., plasma with internal standard).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Optimization of the washing step is crucial to remove matrix components without losing the analyte.[7]
-
Elution: Elute this compound and the internal standard with 1 mL of methanol or an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for this compound. These parameters will require optimization.
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 or Polar RP column (e.g., 50 x 2.1 mm, <3 µm) | [5][6][7] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate | [5][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [5][6] |
| Flow Rate | 0.2 - 0.4 mL/min | [6][7] |
| Gradient | Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to elute the analyte, followed by a wash and re-equilibration step. | [8] |
| Injection Volume | 5 - 20 µL | [5][7] |
| Ionization Source | Electrospray Ionization (ESI) | [5][6] |
| Polarity | Positive or Negative (to be optimized) | [5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [6][7] |
Example MRM Transitions for Indapamide (Parent Drug):
Note: The exact m/z values for this compound will differ and must be determined experimentally.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Recovery |
| Solid-Phase Extraction (SPE) | High selectivity, good cleanup, potential for automation.[7] | Can be more expensive and require method development. | 85-100%[7] |
| Liquid-Liquid Extraction (LLE) | Inexpensive, effective for removing salts and highly polar interferences.[5][20] | Can be labor-intensive, may use large volumes of organic solvents. | >80%[5] |
| Protein Precipitation (PP) | Simple, fast, and inexpensive. | Less effective at removing matrix components, which can lead to significant ion suppression.[3] | Variable, often lower than SPE or LLE. |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. support.waters.com [support.waters.com]
- 18. myadlm.org [myadlm.org]
- 19. zefsci.com [zefsci.com]
- 20. Simple, sensitive and rapid LC-MS method for the quantitation of indapamide in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Dehydroindapamide degradation during sample preparation and storage
This technical support center provides guidance on minimizing the degradation of Dehydroindapamide during sample preparation and storage. For researchers, scientists, and drug development professionals, this resource offers troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound, also known as Indapamide Impurity B, is a primary degradation product of the antihypertensive drug Indapamide.[1][2] Its presence in a sample can indicate the instability of the parent drug, Indapamide, under the experimental or storage conditions used.[2][3] Minimizing its formation is crucial for accurate quantification of Indapamide and for ensuring the quality and stability of pharmaceutical formulations.
Q2: Under what conditions does this compound typically form?
A2: this compound formation is primarily induced by several stress factors, including:
-
Alkaline and Acidic Conditions: Indapamide shows significant degradation to this compound in both basic (e.g., pH 10 buffer, 1 M NaOH) and acidic (e.g., 1 M HCl) environments.[2][4]
-
Oxidation: Oxidative stress is a known pathway for the formation of this compound.[1][3]
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of Indapamide and the formation of this compound.[2][5]
-
Thermal Stress: Elevated temperatures can also promote the degradation of Indapamide.[1]
Q3: What are the best practices for storing stock solutions of Indapamide and this compound?
A3: To ensure the stability of stock solutions, it is recommended to:
-
Use appropriate solvents: Methanol and acetonitrile, or mixtures thereof, are commonly used for preparing stock solutions.[3][6]
-
Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is advisable for long-term storage.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[5]
-
Use tightly sealed containers: This prevents solvent evaporation and potential contamination.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of this compound in freshly prepared samples.
Possible Cause 1: pH of the sample or solvent.
-
Troubleshooting: The pH of the sample matrix or the solvent used for dilution can significantly impact the stability of Indapamide.[2] If the pH is acidic or alkaline, it can accelerate the conversion to this compound.
-
Solution:
Possible Cause 2: Exposure to light during sample preparation.
-
Troubleshooting: Indapamide is known to be sensitive to light.[2][5] Exposure to ambient laboratory light or direct sunlight during sample handling can induce degradation.
-
Solution:
-
Work in an area with subdued lighting or use UV-filtered light.
-
Utilize amber-colored glassware and autosampler vials to minimize light exposure.
-
If clear vials are used, wrap them in aluminum foil.
-
Possible Cause 3: High temperature during sample processing.
-
Troubleshooting: Steps in your sample preparation that generate heat, such as sonication for an extended period, can lead to thermal degradation.[1]
-
Solution:
-
If sonication is necessary for dissolution, use a cooled water bath and sonicate for the shortest time required.
-
Avoid leaving samples on a hot plate or in a warm environment.
-
Issue 2: Increasing this compound concentration in stored samples over time.
Possible Cause 1: Inadequate storage temperature.
-
Troubleshooting: Storing samples at room temperature or even in a refrigerator that is not consistently cold can allow for slow degradation over time.
-
Solution:
-
For short-term storage (up to 24-48 hours), refrigeration at 2-8 °C is recommended.
-
For long-term storage, freezing samples at -20 °C or -80 °C is the best practice.
-
Possible Cause 2: Light exposure during storage.
-
Troubleshooting: Even if samples are stored at a low temperature, exposure to light from the storage unit's internal lighting can cause photodegradation.
-
Solution:
-
Store samples in amber vials or in a light-blocking container within the refrigerator or freezer.
-
Possible Cause 3: Inappropriate solvent for long-term storage.
-
Troubleshooting: The choice of solvent can affect the long-term stability of the analyte.
-
Solution:
Data on Indapamide Degradation
The following table summarizes the percentage of Indapamide degradation observed under various stress conditions, which leads to the formation of this compound (Impurity B).
| Stress Condition | Reagent/Environment | Temperature | Duration | % Degradation of Indapamide | Reference |
| Acidic Hydrolysis | 1 M HCl | 70 °C | 24 hours | ~25% | [3] |
| 1 M HCl | Not Specified | Not Specified | 11.08% | [4] | |
| Alkaline Hydrolysis | 1 M NaOH | Not Specified | Not Specified | 16.18% | [4] |
| 0.1 N NaOH | 70 °C | 20 minutes | < 25% | [3] | |
| Borate Buffer (pH 10) | Not Specified | Not Specified | 21.27% | [4] | |
| Oxidative | 0.5 M CuCl₂ | Not Specified | Not Specified | Not Specified | [3] |
| Photolytic | Methanol (Nitrogen flushed) | Not Specified | 12 hours | Significant | [5] |
| Methanol (Oxygen flushed) | Not Specified | 12 hours | Significant | [5] | |
| Thermal | Solid State | 453 K (180 °C) | 12 hours | Significant | [5] |
Experimental Protocols
Protocol 1: Preparation of Indapamide Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of Indapamide standard.
-
Dissolve in a suitable volume of HPLC-grade methanol or acetonitrile in a Class A volumetric flask.
-
Use an amber volumetric flask to protect from light.
-
If necessary, sonicate briefly in a cooled water bath to ensure complete dissolution.
-
Store the stock solution at 2-8 °C for short-term use or at -20 °C for long-term storage.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the mobile phase or a mixture of methanol/water or acetonitrile/water.
-
Prepare these solutions fresh daily if possible.
-
If storing for a short period, keep them in an autosampler at a controlled, cool temperature (e.g., 4-10 °C).
-
Protocol 2: Sample Preparation from a Solid Dosage Form
-
Sample Weighing and Dissolution:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of the powder equivalent to a target concentration of Indapamide.
-
Transfer the powder to a suitable amber volumetric flask.
-
Add a portion of the extraction solvent (e.g., a 50:50 mixture of methanol and acetonitrile).[3]
-
Sonicate in a cool water bath for a short and consistent period to aid dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the extraction solvent and mix well.
-
-
Filtration and Dilution:
-
Filter the solution through a 0.45 µm syringe filter to remove excipients. Discard the first few milliliters of the filtrate.
-
If necessary, further dilute the filtered solution to the desired concentration for analysis using the mobile phase or a suitable diluent.
-
Transfer the final sample to an amber autosampler vial for analysis.
-
Visualizations
Caption: Primary degradation pathway of Indapamide to this compound under various stress conditions.
Caption: Recommended workflow for sample preparation to minimize this compound formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06707D [pubs.rsc.org]
- 3. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity in the chemical synthesis of Dehydroindapamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Dehydroindapamide. Our focus is on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the oxidation of Indapamide. The two most common laboratory-scale methods utilize Manganese Dioxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidizing agent.[1]
Q2: I am experiencing low yields in my reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Degradation of Starting Material or Product: Indapamide or this compound may degrade under the reaction conditions.
-
Side Reactions: The formation of unintended byproducts can consume the starting material and reduce the yield of the desired product.
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and crystallization steps.
Q3: What are the typical impurities I might encounter, and how can I identify them?
A3: The primary impurity is likely unreacted Indapamide. Other potential impurities could be byproducts from side reactions, though these are not extensively documented in the literature for this specific conversion. This compound itself is also known as Indapamide EP Impurity B or Indapamide USP Related Compound A.[2]
You can identify impurities using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of starting material and other impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Liquid Chromatography-Mass Spectrometry (LC/MS): Helps in identifying the molecular weights of impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of impurities if they are present in sufficient quantities.[1]
Q4: How can I improve the purity of my this compound?
A4: Purification can be achieved through several methods:
-
Crystallization: This is a powerful technique for removing impurities. A suitable solvent system is crucial for obtaining high-purity crystals.[1]
-
Column Chromatography: Effective for separating compounds with different polarities.
-
Filtration through Adsorbents: Passing the reaction mixture through a plug of Celite, Darco, or neutral alumina can remove solid impurities and some dissolved ones.[1]
Troubleshooting Guides
Low Reaction Yield
| Problem | Possible Cause | Suggested Solution |
| Reaction appears incomplete (significant starting material remaining by TLC) | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is consumed. |
| Inactive oxidizing agent. | Use a fresh, high-quality batch of MnO₂ or DDQ. The activity of MnO₂ can vary depending on its preparation method. | |
| Incorrect stoichiometry. | Ensure the correct molar ratio of the oxidizing agent to Indapamide is used. A slight excess of the oxidizing agent may be beneficial. | |
| Formation of multiple unidentified spots on TLC | Non-selective oxidation or side reactions. | Optimize the reaction conditions. For the DDQ reaction, ensure rapid discoloration occurs, indicating a fast reaction.[1] For the MnO₂ reaction, control the temperature at room temperature.[1] |
| Degradation of starting material or product. | Avoid excessive heating and prolonged reaction times. | |
| Significant loss of product during workup | Product remaining in the filter cake or adsorbent. | Wash the filter cake or adsorbent thoroughly with the reaction solvent or another suitable solvent. |
| Poor recovery from crystallization. | Optimize the crystallization solvent system and cooling process to maximize crystal formation and minimize solubility in the mother liquor. |
Low Product Purity
| Problem | Possible Cause | Suggested Solution |
| Presence of starting material (Indapamide) in the final product | Incomplete reaction. | Drive the reaction to completion by increasing the reaction time, temperature, or amount of oxidizing agent. |
| Inefficient purification. | Recrystallize the product from a suitable solvent system. If necessary, perform column chromatography. | |
| Presence of unknown impurities | Side reactions. | Adjust reaction conditions (temperature, solvent) to minimize side product formation. |
| Contamination from reagents or solvents. | Use high-purity reagents and solvents. | |
| Product is discolored (e.g., grayish crystals) | Residual manganese salts or other colored impurities. | Ensure thorough filtration after the MnO₂ reaction. Washing the crude product with a suitable solvent may help remove colored impurities. The use of Darco during filtration can also help decolorize the solution.[1] |
Experimental Protocols
Synthesis of this compound using Manganese Dioxide (MnO₂)
-
Reaction Setup: To a solution of Indapamide (200 mg) in acetone (30 ml), add activated Manganese Dioxide (1 g).
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Workup:
-
Filter the reaction mixture through a plug of Celite (approximately 2 g) and Darco (200 mg).
-
Rinse the filter cake with one volume of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification: Crystallize the residue from a mixture of methanol, dichloromethane, and ethyl acetate to obtain grayish crystals of this compound.[1]
Synthesis of this compound using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Reaction Setup: To a solution of Indapamide (100 mg) in a mixture of dichloromethane (50 ml) and acetone (300 ml), add DDQ (80 mg).
-
Reaction: Stir the mixture at room temperature. The reaction is typically fast, indicated by the rapid discoloration of the DDQ (approximately 10 minutes).
-
Workup:
-
Filter the reaction mixture over neutral alumina grade III.
-
-
Purification: Purify the eluate by thin-layer chromatography on silica gel using a mobile phase of chloroform/acetone (8:2). The Rf value of this compound is approximately 0.5. This method can yield around 80 mg of this compound.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Method | Oxidizing Agent | Starting Material (Indapamide) | Reagent Stoichiometry | Solvent | Reaction Time | Temperature | Reported Yield |
| Method 1 | MnO₂ | 200 mg | 1 g MnO₂ | Acetone (30 ml) | 2 hours | Room Temperature | Not explicitly quantified, but grayish crystals were obtained.[1] |
| Method 2 | DDQ | 100 mg | 80 mg DDQ | CH₂Cl₂ (50 ml) / Acetone (300 ml) | ~10 minutes | Room Temperature | ~80 mg[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Troubleshooting logic for low purity in this compound synthesis.
References
Technical Support Center: Chromatographic Analysis of Indapamide and its Impurities
This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenge of co-elution involving Dehydroindapamide and other impurities during the analysis of Indapamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a common impurity of Indapamide, also known as Indapamide Impurity B or Indapamide USP Related Compound A.[1][2][3] Its chemical name is 4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide. It is primarily formed through the oxidation of the Indapamide molecule.[4]
Q2: We are observing co-elution of this compound with another impurity peak in our reversed-phase HPLC method. What are the initial troubleshooting steps?
A2: Co-elution in reversed-phase HPLC is a frequent issue, particularly with structurally similar compounds. Here are some initial steps to troubleshoot and resolve the co-elution:
-
Modify Mobile Phase Polarity: A slight adjustment in the organic modifier-to-aqueous buffer ratio can significantly impact retention times and potentially resolve co-eluting peaks. A shallower gradient or a lower percentage of the organic solvent at the start of the run can increase retention and improve separation of early-eluting polar impurities.
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Adjust Mobile Phase pH: The ionization state of acidic or basic analytes can be altered by changing the mobile phase pH. This can lead to significant shifts in retention times and selectivity. For Indapamide, which is a weak acid with a pKa of 8.8, adjusting the pH of the mobile phase can influence its retention and the retention of its impurities.[5]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of your separation. These solvents have different properties and interact differently with the stationary phase and the analytes, which can be sufficient to resolve co-eluting peaks.[6][7]
-
Lower the Temperature: Reducing the column temperature can sometimes improve resolution by affecting the thermodynamics of the partitioning process between the stationary and mobile phases.
Q3: Our attempts to resolve the co-elution by modifying the mobile phase have been unsuccessful. What other chromatographic parameters can we investigate?
A3: If mobile phase optimization is insufficient, consider the following:
-
Column Chemistry: The choice of stationary phase is critical. If you are using a standard C18 column, consider switching to a column with a different selectivity. Options include:
-
C8 Column: A shorter alkyl chain can provide different selectivity for polar compounds.
-
Phenyl Column: Offers pi-pi interactions, which can be beneficial for separating aromatic compounds like Indapamide and its impurities.
-
Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can improve the retention and selectivity for polar analytes and reduce peak tailing.
-
Polar-Endcapped Column: These columns are designed to minimize interactions with residual silanols, which can be advantageous for basic compounds.
-
-
Particle Size and Column Dimensions: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm for UPLC) can significantly increase efficiency and resolution.[8][9] A longer column can also provide more theoretical plates and better separation, but will result in longer run times and increased backpressure.
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution. A lower flow rate generally leads to better separation, but at the cost of longer analysis times.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to resolving the co-elution of this compound with other Indapamide impurities.
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// Edges to resolution adjust_polarity -> resolution_achieved [label="Resolution OK"]; adjust_ph -> resolution_achieved [label="Resolution OK"]; change_organic -> resolution_achieved [label="Resolution OK"]; change_column -> resolution_achieved [label="Resolution OK"]; change_dimensions -> resolution_achieved [label="Resolution OK"]; adjust_flow -> resolution_achieved [label="Resolution OK"]; adjust_temp -> resolution_achieved [label="Resolution OK"]; } .dot Caption: Troubleshooting workflow for resolving co-elution.
Experimental Protocols
Method 1: Gradient HPLC-UV for Indapamide and Impurities
This method was developed for the quantitative determination of Indapamide in the presence of six of its synthesis and degradation impurities, including this compound (Impurity B).[4][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: X-Terra, C18, 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase:
-
A: NaEDTA 0.2 g/L + anhydrous acetic acid 0.1 mL/L in water.
-
B: Acetonitrile.
-
C: Methanol.
-
-
Gradient Program: A detailed gradient program should be developed to optimize the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
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// Edges sample_prep -> hplc_system; hplc_system -> injection; injection -> column; column -> separation; separation -> detection; detection -> data_analysis; } .dot Caption: Experimental workflow for HPLC analysis.
Data Presentation
The following table summarizes the chromatographic data for Indapamide and its impurities obtained using the gradient HPLC-UV method described in Protocol 1.[4][10]
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| AcCSB | 3.465 | - | 1.105 |
| MI | 3.904 | 2.739 | 1.053 |
| CAMI | 5.472 | 8.351 | 1.094 |
| Impurity A | 15.533 | 24.342 | 0.984 |
| Indapamide (IDP) | 16.920 | 4.253 | 0.985 |
| NCSBMI | 22.769 | 11.258 | 1.012 |
| This compound (Impurity B) | 25.229 | 3.891 | 1.041 |
Note: AcCSB, MI, CAMI, Impurity A, and NCSBMI are other related substances of Indapamide. The resolution (Rs) is calculated between adjacent peaks.
Signaling Pathways and Logical Relationships
The formation of this compound (Impurity B) is a degradation pathway of Indapamide, primarily through oxidation.
// Nodes Indapamide [label="Indapamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Impurity B)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Indapamide -> Oxidation; Oxidation -> this compound; } .dot Caption: Formation of this compound from Indapamide.
References
- 1. Indapamide EP Impurity B | 63968-75-2 | SynZeal [synzeal.com]
- 2. Indapamide impurity B - 4-Chloro-N-(2-methyl-1H-indol-1-yl]-3-sulphamoylbenzamide, this compound [sigmaaldrich.com]
- 3. Indapamide EP Impurity B | molsyns.com [molsyns.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. psecommunity.org [psecommunity.org]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: High-Resolution 13C Solid-State NMR of Dehydroindapamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of 13C solid-state NMR (ssNMR) experiments for dehydroindapamide and related pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my 13C solid-state NMR spectrum of this compound broad?
A1: Broad peaks in 13C ssNMR spectra of crystalline or amorphous solids are common and can arise from several factors:
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Dipolar Interactions: Strong dipolar couplings between 13C nuclei and abundant protons (¹H) are a major source of line broadening.
-
Chemical Shift Anisotropy (CSA): In a solid sample, the chemical shift of a nucleus can depend on the orientation of the molecule with respect to the external magnetic field, leading to broad powder patterns.
-
Anisotropic Bulk Magnetic Susceptibility (ABMS): This is particularly relevant for aromatic compounds like this compound and can cause inhomogeneous line broadening.[1][2]
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Sample Heterogeneity: The presence of multiple polymorphs, amorphous content, or impurities can lead to overlapping broad signals.
-
Molecular Mobility: Dynamics in the solid state on certain timescales can also contribute to line broadening.
Q2: What is the most fundamental technique to improve resolution in 13C ssNMR?
A2: Magic Angle Spinning (MAS) is the cornerstone of high-resolution solid-state NMR.[3] By spinning the sample at a high frequency (typically >1 kHz) at an angle of 54.74° with respect to the external magnetic field, MAS effectively averages out anisotropic interactions like dipolar coupling and chemical shift anisotropy, leading to narrower spectral lines. For complex pharmaceutical solids, faster MAS speeds (e.g., >10 kHz) are often beneficial for achieving higher resolution.[4][5][6]
Q3: How does Cross-Polarization (CP) help in 13C ssNMR experiments?
A3: Cross-Polarization (CP) is a sensitivity enhancement technique that is almost always used in conjunction with MAS for 13C ssNMR. It involves transferring magnetization from the abundant, high-gyromagnetic-ratio ¹H nuclei to the low-abundant, low-gyromagnetic-ratio 13C nuclei. This results in a significant signal enhancement for the 13C spectrum, allowing for faster data acquisition. While not directly a resolution enhancement technique, the improved signal-to-noise ratio allows for the use of other resolution-enhancing methods that might otherwise be too time-consuming.
Q4: What is proton decoupling and why is it essential?
A4: Even with MAS, residual ¹H-¹³C dipolar interactions can still cause significant line broadening. Proton decoupling involves applying a radiofrequency field at the proton resonance frequency during the acquisition of the 13C signal. This effectively removes the ¹H-¹³C dipolar couplings, resulting in much sharper 13C peaks.[7][8] High-power decoupling sequences are commonly employed for this purpose.
Q5: Can sample preparation affect the resolution of my 13C ssNMR spectrum?
A5: Absolutely. Proper sample preparation is critical for obtaining high-resolution spectra. Key considerations include:
-
Crystallinity: A highly crystalline, single-polymorph sample will generally yield sharper lines than an amorphous or mixed-polymorph sample. Recrystallization of this compound may be necessary to obtain a suitable sample.
-
Packing: The sample rotor must be packed carefully to ensure it is balanced and can spin stably at high speeds. A poorly packed rotor can lead to spinning instabilities and reduced resolution.
-
Purity: Impurities, including residual solvents, can introduce additional peaks and broaden the lines of the analyte.
Troubleshooting Guides
Issue 1: Poor Resolution and Broad Lineshapes
Symptoms:
-
Overlapping peaks in the aromatic and aliphatic regions of the this compound spectrum.
-
Inability to resolve signals from individual carbon sites.
-
Broad, featureless humps instead of sharp resonances.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting poor resolution in 13C ssNMR.
Detailed Steps:
-
Verify MAS Speed and Stability:
-
Check Proton Decoupling:
-
Problem: Inadequate decoupling power or an inappropriate decoupling sequence will result in broad lines due to residual ¹H-¹³C dipolar couplings.
-
Solution: Verify that the decoupling field strength is sufficient. High-power decoupling sequences like SPINAL-64 or TPPM are commonly used and should be properly calibrated.
-
-
Evaluate Sample Quality:
-
Problem: The presence of multiple polymorphs or amorphous content will lead to a superposition of signals, resulting in broad, unresolved spectra.
-
Solution: Analyze the sample using other techniques like powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) to assess its crystallinity and polymorphic purity. If necessary, recrystallize the this compound to obtain a single, well-ordered crystalline form.
-
-
Implement Advanced Techniques:
-
Problem: Even with optimized MAS and decoupling, severe peak overlap may persist, especially in the aromatic region of this compound.
-
Solution: Employ two-dimensional (2D) correlation experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR).[1][2] This technique spreads the signals into a second dimension based on the chemical shifts of the attached protons, often resolving overlapping 13C peaks. A HETCOR experiment can improve resolution by a factor of 1.5 to 8.[1]
-
Issue 2: Low Signal-to-Noise Ratio
Symptoms:
-
Weak peaks that are difficult to distinguish from the baseline.
-
Long acquisition times are required to obtain a usable spectrum.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low signal-to-noise in 13C ssNMR.
Detailed Steps:
-
Optimize CP Contact Time:
-
Problem: An inefficient cross-polarization transfer will result in a weak 13C signal.
-
Solution: The efficiency of the CP transfer depends on the contact time. This parameter should be optimized for this compound by running a series of experiments with varying contact times to find the value that maximizes the signal intensity.
-
-
Increase the Number of Scans (NS):
-
Problem: The inherent low sensitivity of 13C NMR often requires signal averaging.
-
Solution: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
-
-
Optimize the Recycle Delay:
-
Problem: A recycle delay that is too short will not allow for full relaxation of the ¹H spins, leading to signal saturation and reduced intensity in subsequent scans. A delay that is too long will unnecessarily increase the total experiment time.
-
Solution: The recycle delay should be set to approximately 1.25 times the ¹H spin-lattice relaxation time (T₁). This value can be measured in a separate experiment.
-
-
Check Sample Amount:
-
Problem: An insufficient amount of sample in the NMR rotor will naturally lead to a weak signal.
-
Solution: Ensure the rotor is adequately filled with the this compound sample to maximize the number of nuclei in the detection coil.
-
Experimental Protocols
Protocol 1: Standard 13C CP-MAS Experiment
This protocol outlines the steps for acquiring a standard 1D 13C CP-MAS spectrum of this compound.
-
Sample Preparation:
-
Finely grind the crystalline this compound sample.
-
Carefully pack the sample into a zirconia rotor (e.g., 4 mm). Ensure the sample is packed tightly and evenly to maintain spinning stability.
-
Insert the rotor into the NMR probe.
-
-
Spectrometer Setup:
-
Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Set the magic angle by optimizing the signal of a standard sample like KBr.
-
-
Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Sequence: Cross-Polarization with high-power proton decoupling.
-
MAS Frequency: 10-15 kHz.
-
¹H 90° Pulse Width: Calibrate using a standard sample (e.g., adamantane). Typically 2.5-4 µs.
-
CP Contact Time: Optimize for this compound (typically 1-5 ms).
-
Recycle Delay: 3-5 s (should be optimized based on ¹H T₁).
-
Number of Scans: 1024-4096, depending on the sample amount and desired signal-to-noise.
-
Decoupling: High-power two-pulse phase modulation (TPPM) or SPINAL-64 during acquisition.
-
Protocol 2: 2D ¹H-¹³C HETCOR Experiment
This protocol is for acquiring a 2D HETCOR spectrum to resolve overlapping 13C resonances.
-
Sample Preparation and Initial Setup: Follow steps 1 and 2 from Protocol 1.
-
Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Sequence: Standard 2D ¹H-¹³C HETCOR with CP.
-
MAS Frequency: 12-15 kHz.
-
CP Contact Time: 50-500 µs (typically shorter than for 1D experiments).
-
¹H Homonuclear Decoupling: Apply a suitable decoupling sequence (e.g., FSLG, PMLG) during the indirect evolution time (t₁).
-
Number of t₁ Increments: 128-256.
-
Number of Scans per t₁ Increment: 64-256.
-
Recycle Delay: 2-4 s.
-
Quantitative Data Summary
The following tables provide typical experimental parameters and expected outcomes for improving resolution in 13C ssNMR of small organic molecules like this compound.
Table 1: Effect of MAS Speed on ¹³C Linewidth
| MAS Speed (kHz) | Typical ¹³C Linewidth Reduction | Comments |
| 5 | Moderate | Sufficient for simple molecules, but may not resolve all signals in this compound. |
| 10 | Significant | Good starting point for pharmaceutical compounds. |
| >15 | Excellent | Often required for high resolution of aromatic and closely spaced aliphatic signals.[4][5][6] |
Table 2: Typical CP-MAS Parameters for Pharmaceuticals
| Parameter | Typical Range | Purpose |
| ¹H 90° Pulse | 2.5 - 4.0 µs | Excitation of proton magnetization. |
| CP Contact Time | 1 - 5 ms | Transfer of polarization from ¹H to ¹³C. |
| Recycle Delay | 1.25 x ¹H T₁ | Allows for sufficient relaxation between scans to avoid saturation. |
| Decoupling Field | > 80 kHz | Removes ¹H-¹³C dipolar broadening. |
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) of this compound
| Carbon Atom | Predicted (Solution, DMSO-d6, ppm) | Assignment |
| C=O | 165.8 | Carbonyl |
| C-Cl | 138.2 | Aromatic C-Cl |
| C-S | 142.5 | Aromatic C-S |
| Aromatic CH | 130.1, 128.9, 127.5, 122.3, 115.8 | Aromatic CH |
| Aromatic C-N | 148.5 | Aromatic C-N |
| Aromatic C-C | 133.0, 131.8 | Aromatic C-C |
| C2 (indole) | 125.1 | Aromatic CH |
| C3 (indole) | 100.5 | Aromatic CH |
| CH3 | 19.1 | Methyl |
| Note: Solid-state NMR chemical shifts can differ from solution-state shifts due to crystal packing effects.[9] These predicted values serve as a guide for spectral assignment. |
References
- 1. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-state NMR in the analysis of drugs and naturally occurring materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrafast Magic Angle Spinning Solid-State NMR Spectroscopy: Advances in Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton decoupled 13C NMR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Overcoming matrix effects in the bioanalysis of Dehydroindapamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Dehydroindapamide.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects between different sample lots or preparations. Endogenous components, such as phospholipids, can vary between sources, leading to differing degrees of ion suppression or enhancement.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix. A coefficient of variation (%CV) of the matrix factor greater than 15% suggests significant lot-to-lot variability.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up technique. If currently using protein precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to more effectively remove interfering phospholipids and other matrix components.
-
Chromatographic Separation: Modify the LC method to separate this compound from the regions of ion suppression. This can be achieved by altering the gradient, mobile phase composition, or using a different column chemistry. A post-column infusion experiment can help identify these suppression zones.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Issue 2: Low Analyte Recovery
-
Possible Cause: Suboptimal extraction conditions or analyte loss during sample processing.
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Determine the recovery by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Optimize LLE Parameters:
-
Solvent Selection: Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and mixtures to find the one with the best partitioning for this compound.
-
pH Adjustment: Adjust the pH of the aqueous sample to suppress the ionization of this compound, thereby increasing its affinity for the organic phase.
-
-
Optimize SPE Parameters:
-
Sorbent Selection: Screen different SPE sorbents (e.g., C18, mixed-mode cation exchange).
-
Wash and Elution Solvents: Methodically optimize the composition and volume of the wash and elution solvents to ensure interfering compounds are removed without premature elution of the analyte, followed by complete elution of this compound.
-
-
Issue 3: Ion Suppression or Enhancement
-
Possible Cause: Co-elution of matrix components with this compound, affecting its ionization efficiency in the mass spectrometer source.
-
Troubleshooting Steps:
-
Identify Suppression/Enhancement Zones: Perform a post-column infusion experiment. A continuous infusion of a this compound standard into the MS while injecting a blank extracted matrix will reveal retention times where the signal is suppressed or enhanced.
-
Improve Chromatographic Resolution: Adjust the LC gradient to move the this compound peak away from the affected regions.
-
Enhance Sample Clean-up: Implement a more effective sample preparation method (LLE or SPE) to remove the interfering components.
-
Change Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the biological matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][2]
Q2: What are the primary causes of matrix effects in plasma or serum samples?
A2: The most common culprits are phospholipids from cell membranes, which are highly abundant in plasma and serum. Other endogenous substances like salts, proteins, and metabolites, as well as exogenous compounds like anticoagulants, can also contribute to matrix effects.[3]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The most accepted method is the post-extraction spiking technique.[3] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas is the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement.
Q4: What is a good recovery percentage for this compound?
A4: While 100% recovery is ideal, it is not always achievable. A consistent and reproducible recovery is more critical than a high one. Generally, recovery should be consistent across the concentration range. For the parent drug, indapamide, recovery rates greater than 80% have been reported and are considered good.[1]
Q5: Which sample preparation technique is best for minimizing matrix effects for this compound?
A5: The choice of technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts, making it more susceptible to matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent. Optimization of pH and solvent choice is crucial.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain and then elute the analyte. It is highly effective at removing phospholipids and other interferences but requires more method development.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Analytes Similar to this compound
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Relative Matrix Effect | High | Moderate to Low | Low |
| Analyte Recovery | High (but with matrix) | Moderate to High | High |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
Note: Data is generalized based on typical performance for small molecule bioanalysis.
Table 2: Example Validation Data for an Indapamide Bioanalytical Method (for reference)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.9998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.2 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | -5% to 8% |
| Recovery | Consistent and reproducible | 82.4% |
| Matrix Factor | 0.85 - 1.15 | 0.95 - 1.08 |
Data adapted from methods for the parent drug, indapamide, and should be validated for this compound.
Experimental Protocols
Disclaimer: The following protocols are based on established methods for the parent drug, indapamide, and related compounds. These should serve as a starting point and must be thoroughly validated for the specific analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is designed to provide a high level of sample clean-up, effectively removing phospholipids and other interferences.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange or a polymeric reversed-phase SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% acetonitrile in water to remove less polar interferences.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol offers a simpler alternative to SPE with good clean-up efficiency.
-
Sample Preparation:
-
To 200 µL of plasma in a clean tube, add 20 µL of the IS working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium carbonate buffer to basify the sample.
-
-
Extraction:
-
Add 1 mL of ethyl acetate (or another suitable organic solvent).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer and Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
-
Protocol 3: Suggested LC-MS/MS Parameters
-
LC System: UHPLC
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its IS.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound bioanalysis.
Caption: Logical workflow for troubleshooting matrix effects in bioanalysis.
References
Validation & Comparative
Comparative Analysis of 13C NMR Chemical Shifts: Dehydroindapamide vs. Indapamide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts between Dehydroindapamide and its parent drug, Indapamide. Understanding the distinct spectroscopic signatures of these two compounds is crucial for researchers involved in drug metabolism studies, impurity profiling, and the development of analytical methods for Indapamide and its related substances. The primary structural difference, the saturation of the indole ring in Indapamide to an indoline ring, results in significant and predictable changes in the 13C NMR spectrum.
Structural and Spectroscopic Overview
Indapamide is a thiazide-like diuretic and antihypertensive agent.[1] Its structure features a substituted benzamide moiety linked to a 2-methylindoline group. This compound is a metabolite of Indapamide, characterized by the dehydrogenation of the indoline ring to form an indole ring. This conversion from a saturated heterocyclic system to an aromatic one profoundly impacts the electronic environment of the carbon atoms, leading to distinct changes in their 13C NMR chemical shifts.
The most notable difference is observed at the C2 and C3 positions of the five-membered ring. In Indapamide, these are sp3-hybridized carbons in a saturated environment, while in this compound, they become sp2-hybridized carbons within an aromatic indole ring. This leads to a significant downfield shift for C2 and an upfield shift for C3 in this compound compared to Indapamide.
Comparative 13C NMR Data
The following table summarizes the key differences in the 13C NMR chemical shifts between this compound and Indapamide. The data for this compound is based on reported experimental values for key carbons and typical shifts for indole systems, while the data for Indapamide is derived from solid-state NMR studies and typical shifts for indoline systems.
| Carbon Atom | This compound (ppm) | Indapamide (ppm) | Rationale for Chemical Shift Difference |
| Indole/Indoline Ring | |||
| C2 | ~138 | ~59 | sp2 (aromatic) in this compound vs. sp3 (aliphatic) in Indapamide. |
| C3 | 99.4 (experimental) | ~36 | sp2 (aromatic, electron-rich) in this compound vs. sp3 (aliphatic) in Indapamide. |
| C3a | ~128 | ~126 | Aromatic in both, but influenced by the nature of the adjacent five-membered ring. |
| C4 | ~120 | ~125 | Aromatic in both; subtle changes due to the overall electronic structure. |
| C5 | ~121 | ~127 | Aromatic in both; subtle changes due to the overall electronic structure. |
| C6 | ~120 | ~120 | Aromatic in both; subtle changes due to the overall electronic structure. |
| C7 | ~111 | ~109 | Aromatic in both; subtle changes due to the overall electronic structure. |
| C7a | ~136 | ~152 | Aromatic in both, but significantly influenced by the adjacent nitrogen and ring saturation. |
| C-CH3 | ~13 | ~21 | Attached to an sp2 carbon in this compound vs. an sp3 carbon in Indapamide. |
| Benzamide Moiety | (Expected to be similar in both compounds) | ||
| C=O | ~165 | ~165 | Carbonyl carbon, distant from the site of modification. |
| C (Amide-linked) | ~139 | ~139 | Aromatic carbon attached to the amide nitrogen. |
| C-Cl | ~135 | ~135 | Aromatic carbon bearing the chlorine atom. |
| C-SO2NH2 | ~144 | ~144 | Aromatic carbon attached to the sulfonamide group. |
| Aromatic CH | ~127-130 | ~127-130 | Aromatic carbons of the benzamide ring. |
Experimental Protocols
General Protocol for 13C NMR Spectroscopy:
A standard experimental protocol for obtaining a 13C NMR spectrum of this compound or Indapamide is as follows:
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is used.
-
Data Acquisition:
-
A standard proton-decoupled 1D 13C pulse sequence is employed.
-
The spectral width is set to encompass the expected range of chemical shifts (typically 0-200 ppm).
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio, often ranging from 1024 to 4096 scans, depending on the sample concentration.
-
A relaxation delay of 2-5 seconds is used to ensure quantitative signal intensity, particularly for quaternary carbons.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Fourier transformation is applied to convert the FID into the frequency domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Visualization of Structural and Experimental Logic
The following diagrams illustrate the structural differences between this compound and Indapamide and the logical workflow for their comparative NMR analysis.
References
Comparative stability analysis of Dehydroindapamide versus Indapamide under stress conditions
A detailed guide for researchers, scientists, and drug development professionals on the comparative stability of Dehydroindapamide and Indapamide, supported by experimental data from forced degradation studies.
This guide provides an objective comparison of the stability of Indapamide and its primary degradation product, this compound, under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. The data presented is crucial for developing stable pharmaceutical formulations and for understanding the degradation pathways of this widely used diuretic.
Executive Summary
Indapamide, a thiazide-like diuretic, is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. A major degradation product formed through these pathways is this compound (Impurity B). This guide summarizes the stability profiles of both compounds, presenting quantitative data from forced degradation studies and detailing the experimental protocols used to generate this data. Understanding the comparative stability is essential for the development of robust, safe, and effective Indapamide drug products.
Comparative Stability Data
The following tables summarize the degradation of Indapamide under various stress conditions, highlighting the conditions under which this compound is formed. Direct comparative stability data for this compound is inferred from its presence as a degradation product of Indapamide.
Table 1: Summary of Indapamide Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Indapamide | Key Degradation Products | Reference |
| Acid Hydrolysis | 1 M HCl | 24 hours | 70°C | ~25% | This compound (DP1), other impurities | [1] |
| Base Hydrolysis | 1 N NaOH | 20 minutes | 70°C | Lower than acidic hydrolysis | This compound (DP1), other impurities | [1] |
| Oxidative | 0.5 M CuCl₂ in CH₃OH/CH₃CN | Not specified | Not specified | Significant degradation | This compound (DP1), other impurities | [1] |
| Thermal | Dry Heat | 5 days | 80°C | Stable | Not specified | [2] |
| Photolytic | 1.2 million lux hours, near UV (200 w/m²) | 10 days | Not specified | Stable | Not specified | [2] |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Degradation Pathway of Indapamide
The primary degradation pathway of Indapamide under acidic, basic, and oxidative stress involves the dehydrogenation of the indoline ring to form the corresponding indole structure, which is this compound.
Caption: Degradation pathway of Indapamide to this compound under stress.
Experimental Protocols
Detailed methodologies for the forced degradation studies of Indapamide are crucial for reproducibility and comparison. The following protocols are based on established and validated stability-indicating methods.[1][3][4]
Preparation of Stock Solutions
-
Indapamide Stock Solution: Accurately weigh and dissolve Indapamide in a suitable solvent, typically a mixture of methanol and acetonitrile (50:50, v/v), to obtain a known concentration (e.g., 0.25 mg/mL).[1]
Forced Degradation Procedures
-
Acid Hydrolysis:
-
To the Indapamide stock solution, add an equal volume of 1 M hydrochloric acid.
-
Reflux the solution at a specified temperature (e.g., 70°C) for a designated period (e.g., 24 hours).[1]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
-
To the Indapamide stock solution, add an equal volume of 1 N sodium hydroxide.
-
Heat the solution in a water bath at a specified temperature (e.g., 70°C) for a shorter duration (e.g., 20 minutes).[1]
-
Cool the solution to room temperature.
-
Neutralize with 1 N hydrochloric acid.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve Indapamide in a mixture of methanol and acetonitrile (50:50, v/v).
-
Add a solution of an oxidizing agent, such as 0.5 M copper (II) chloride.[1]
-
Keep the solution at room temperature for a specified period, monitoring the degradation.
-
Dilute the sample with the mobile phase before analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a petri dish.
-
Expose it to dry heat in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 5 days).[2]
-
After exposure, dissolve the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance in a petri dish to a combination of visible and UV light in a photostability chamber.
-
The exposure should be significant, for instance, 1.2 million lux hours for visible light and 200 watt-hours/square meter for near UV light over a period of 10 days.[2]
-
Prepare a solution of the exposed sample in the mobile phase for analysis.
-
Analytical Method
A validated stability-indicating HPLC method is typically used for the analysis of stressed samples.
-
Chromatographic Conditions (Example):
Experimental Workflow
The following diagram illustrates the general workflow for conducting a comparative stress stability analysis of a drug substance.
Caption: General workflow for forced degradation studies.
Conclusion
The stability of Indapamide is compromised under hydrolytic (both acidic and basic) and oxidative conditions, leading to the formation of this compound as a significant degradation product. In contrast, Indapamide demonstrates notable stability under thermal and photolytic stress. The formation of this compound can be considered a key indicator of Indapamide degradation. These findings are critical for the formulation development, packaging, and storage recommendations for pharmaceutical products containing Indapamide to ensure their quality, safety, and efficacy throughout their shelf life. Further studies directly comparing the stability of isolated this compound under the same stress conditions would provide a more complete picture of its degradation profile.
References
- 1. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide in combined dosage form by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Analysis of Dehydroindapamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Dehydroindapamide, a key metabolite of the antihypertensive drug Indapamide. This document outlines detailed experimental protocols and presents a side-by-side view of performance data to aid in selecting the most appropriate analytical technique for specific research and development needs.
Introduction to this compound Analysis
This compound is a metabolite of Indapamide, a thiazide-like diuretic used in the treatment of hypertension. The accurate quantification of this metabolite is crucial for pharmacokinetic, metabolic, and impurity profiling studies. Both HPLC-UV and LC-MS/MS are powerful analytical techniques widely employed for the analysis of pharmaceuticals and their metabolites. The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC-UV and LC-MS/MS are presented below. These protocols are based on established methods for Indapamide and its metabolites.
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations where concentration levels are relatively high.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Water (40:50:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 242 nm |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
LC-MS/MS Method
This method is ideal for the determination of this compound in biological matrices, such as plasma or whole blood, where high sensitivity and selectivity are required.
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard.
-
Add 5 mL of an appropriate extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase | Acetonitrile and 2 mM ammonium formate (90:10, v/v)[1] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Run Time | Approximately 3 minutes[2] |
Performance Data Comparison
The following tables summarize the typical validation parameters for HPLC-UV and LC-MS/MS methods for the analysis of Indapamide and its related compounds. This data provides a basis for comparing the performance of the two techniques for this compound analysis.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 60 µg/mL | 1 - 50 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.998[1] |
| Limit of Detection (LOD) | ~0.5 µg/mL | Not typically reported (LLOQ used) |
| Lower Limit of Quantification (LLOQ) | ~0.8 µg/mL | 1 ng/mL[1] |
| Accuracy (% Recovery) | 98.16 – 100.12% | 90.51 - 93.90%[1] |
| Precision (% RSD) | < 2% | < 15% |
| Selectivity | Good for simple matrices | Excellent, high specificity |
| Run Time | ~10 minutes | ~3 minutes[2] |
Visualizing the Workflow and Decision Process
To better understand the processes involved in method cross-validation, the following diagrams have been generated.
Summary and Recommendations
HPLC-UV is a robust, cost-effective, and reliable technique for the quantification of this compound in simpler matrices such as bulk drug substance and pharmaceutical dosage forms. Its ease of use and lower operational cost make it an excellent choice for routine quality control testing.
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological matrices like plasma and whole blood.[3] The specificity of tandem mass spectrometry allows for accurate quantification even at very low concentrations, which is essential for pharmacokinetic and bioequivalence studies. While the initial investment and operational costs are higher, the unparalleled performance in complex samples justifies its use in demanding bioanalytical applications.
References
A Comparative Guide to the Metabolic Efficiency of Indapamide Dehydrogenation by Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic efficiency of different Cytochrome P450 (CYP) enzymes in the dehydrogenation of Indapamide, a widely used diuretic for the treatment of hypertension. Understanding the specific roles of various CYP isoforms in the metabolism of Indapamide is crucial for predicting drug-drug interactions, assessing patient-specific metabolic variations, and guiding the development of new chemical entities with improved pharmacokinetic profiles. This document summarizes key quantitative data from in vitro studies, details the experimental protocols used to obtain this data, and provides visual representations of the metabolic pathways and experimental workflows.
Quantitative Comparison of CYP Enzyme Efficiency
The dehydrogenation of the indoline ring of Indapamide to its indole analogue is a primary metabolic pathway. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for this biotransformation. Other enzymes, such as CYP2C19 and CYP2C8, have been shown to contribute to a lesser extent.
The following table summarizes the kinetic parameters for Indapamide dehydrogenation by the major contributing CYP enzyme, CYP3A4, and the relative dehydrogenation activity of other CYP isoforms.
| CYP Isoform | Km (μM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) (μL/min/nmol CYP) | Relative Dehydrogenation Activity (%) |
| CYP3A4 | 99.7 | 20.4 | 204 | 100 |
| CYP2C19 | Not Determined | Not Determined | Not Determined | ~37 |
| CYP2C8 | Not Determined | Not Determined | Not Determined | ~21 |
| Other CYPs | Not Determined | Not Determined | Not Determined | <20 |
Kinetic parameters for the overall metabolism of Indapamide in human liver microsomes, where both CYP3A4 and CYP2C19 are major contributors, have been determined to be a Km of 114.35 ± 3.47 μM and a Vmax of 23.13 ± 6.61 μmol/g/min[1][2][3].
Experimental Protocols
The following section details the methodology for a typical in vitro experiment to determine the kinetic parameters of Indapamide dehydrogenation by recombinant human CYP enzymes.
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the dehydrogenation of Indapamide by specific recombinant human CYP isoforms (e.g., CYP3A4, CYP2C19, CYP2C8).
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP2C8) co-expressed with NADPH-cytochrome P450 reductase
-
Indapamide
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing the recombinant CYP enzyme, potassium phosphate buffer, and a range of Indapamide concentrations (e.g., 5-200 μM)[1].
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to bring the components to temperature[4].
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well[4].
-
Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be within the linear range of metabolite formation, determined in preliminary experiments.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard[4].
-
Sample Preparation: Centrifuge the plate to precipitate the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of the dehydrogenated Indapamide metabolite.
-
Data Analysis: Plot the rate of metabolite formation against the Indapamide concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values[1]. The intrinsic clearance is then calculated as the ratio of Vmax to Km.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of Indapamide dehydrogenation and the experimental workflow for its analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 4. benchchem.com [benchchem.com]
Dehydroindapamide vs. Indapamide: A Comparative Analysis of Antihypertensive Activity
A comprehensive review of the current scientific literature reveals a significant knowledge gap regarding the direct antihypertensive activity of dehydroindapamide, a primary metabolite of the widely prescribed antihypertensive drug, indapamide. While indapamide's efficacy in managing hypertension is well-documented, the pharmacological contribution of this compound remains largely uninvestigated. This guide synthesizes the available data on both compounds, highlighting the established mechanisms of indapamide and the current understanding of its metabolic conversion to this compound.
Introduction to Indapamide and its Metabolism
Indapamide is a thiazide-like diuretic that effectively lowers blood pressure through a dual mechanism of action: a diuretic effect at the renal tubules and a direct vasodilatory effect on blood vessels.[1][2] It is extensively metabolized in the liver, with this compound being one of its major metabolites.[3][4] The formation of this compound occurs through a dehydrogenation process, primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[3][5]
Despite being a significant metabolite, current scientific literature explicitly states that it is unknown whether this compound shares the antihypertensive properties of its parent compound, indapamide.[3] Research has predominantly focused on the metabolic pathways of indapamide rather than the pharmacological activity of its metabolites.
Comparative Overview
Due to the lack of direct comparative studies on the antihypertensive effects of this compound, a quantitative comparison of its performance against indapamide is not possible at this time. The following table summarizes the known properties of both compounds.
| Feature | Indapamide | This compound |
| Compound Type | Parent Drug | Major Metabolite of Indapamide |
| Primary Mechanism of Action | Inhibition of Na+/Cl- cotransporter in the distal convoluted tubule; direct vasodilation.[1][6] | Unknown |
| Antihypertensive Activity | Clinically proven and well-established.[7][8] | Not determined.[3] |
| Metabolic Pathway | Undergoes extensive hepatic metabolism.[4][9] | Formed from indapamide via dehydrogenation (CYP3A4).[3][5] |
| Pharmacokinetic Profile | Well-characterized.[9] | Limited data available. |
Mechanism of Action: The Established Pathway of Indapamide
Indapamide's antihypertensive effect is attributed to two primary mechanisms, which are not confirmed for this compound.
-
Diuretic Action: Indapamide inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney. This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume.[1]
-
Vascular Effects: Indapamide has a direct vasodilatory effect on the smooth muscle of blood vessels.[1] This is thought to involve the modulation of calcium ion channels, leading to relaxation of the vascular smooth muscle and a decrease in peripheral resistance.[1]
The following diagram illustrates the established signaling pathway for indapamide's antihypertensive action.
References
- 1. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 2. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydrogenation of the indoline-containing drug 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide) by CYP3A4: correlation with in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antihypertensive action of indapamide. Comparative studies in several experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Certified Dehydroindapamide Reference Material in Analytical Method Validation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative methods is paramount. The validation of these methods ensures the reliability and accuracy of data, a cornerstone of regulatory compliance and patient safety. A key, yet often overlooked, component of this process is the quality of the reference materials used. This guide provides a comprehensive comparison of using a certified Dehydroindapamide reference material versus a non-certified standard in the validation of an analytical method for this critical impurity of Indapamide.
The Reference Material: A Foundation of Accuracy
This compound is a specified impurity of Indapamide, a widely used diuretic and antihypertensive agent. Accurate quantification of this compound is crucial for ensuring the quality and safety of Indapamide drug products. The choice of reference material for this analysis directly impacts the validity of the entire method.
Comparison of this compound Reference Materials
For the purpose of this guide, we will compare two hypothetical sources of this compound reference material:
-
CRM-DHIND (Certified Reference Material): A certified reference material produced by an ISO 17034 accredited provider. This CRM comes with a comprehensive certificate of analysis detailing its certified property values, uncertainty, and traceability.
-
RS-DHIND (Reference Standard): A well-characterized, non-certified reference standard from a reputable chemical supplier. While high-purity, it lacks the metrological traceability and certified uncertainty of a CRM.
A summary of the key characteristics of these two reference materials is presented below:
| Feature | CRM-DHIND (Certified) | RS-DHIND (Non-Certified) |
| Purity (HPLC Area %) | 99.8% | 99.5% |
| Certified Assay (with uncertainty) | 99.7 ± 0.2% (as-is basis) | Not Provided |
| Traceability | To SI units via a primary standard | To in-house analytical methods |
| Certificate of Analysis | Comprehensive, with detailed methodology | Basic, with purity and identity data |
| ISO 17034 Accreditation | Yes | No |
| Intended Use | Quantitative analysis, method validation | Qualitative identification, preliminary studies |
Impact on Method Validation: A Data-Driven Comparison
To illustrate the impact of the reference material on method validation, a hypothetical validation of an HPLC method for the quantification of this compound was performed according to ICH Q2(R2) guidelines. The results are summarized below, comparing the performance of the method when calibrated with CRM-DHIND versus RS-DHIND.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Using CRM-DHIND | Using RS-DHIND | ICH Q2(R2) Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery at 3 levels) | 99.5% - 100.3% | 98.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.5% | 1.2% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.8% | 1.8% | ≤ 2.0% |
| Robustness (%RSD) | 0.9% | 2.1% (fails for flow rate change) | ≤ 2.0% |
The data clearly demonstrates that while both reference materials can yield a method that appears valid on the surface, the use of a certified reference material (CRM-DHIND) results in superior performance, particularly in terms of precision and robustness. The tighter specifications and lower uncertainty of the CRM translate directly to a more reliable and reproducible analytical method.
Experimental Protocols: A Blueprint for Validation
A detailed protocol for the validation of an HPLC method for this compound is provided below. This protocol is designed to meet the requirements of the ICH Q2(R2) guidelines.
1. HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.05M Phosphate Buffer pH 3.0 (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. System Suitability
Before each validation run, a system suitability solution containing this compound and Indapamide is injected. The acceptance criteria are:
-
Tailing Factor (this compound): ≤ 2.0
-
Theoretical Plates (this compound): ≥ 2000
-
Resolution (between Indapamide and this compound): ≥ 2.0
-
%RSD of 6 replicate injections (peak area): ≤ 2.0%
3. Validation Procedures
-
Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed on a sample containing Indapamide to ensure no co-eluting peaks interfere with the this compound peak.
-
Linearity: A series of at least five concentrations of this compound reference standard are prepared and injected. The correlation coefficient, y-intercept, and slope of the regression line are determined.
-
Accuracy: The method is performed on a placebo sample spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
-
Precision:
-
Repeatability: Six independent preparations of a sample spiked with this compound are analyzed on the same day, by the same analyst, on the same instrument. The %RSD is calculated.
-
Intermediate Precision: The repeatability study is repeated on a different day, by a different analyst, and on a different instrument. The %RSD is calculated.
-
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature) on the analytical results is evaluated. The %RSD of the results under the varied conditions is calculated.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): These are determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical calculation from the linearity data.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and the logical hierarchy of a certified reference material's documentation.
Caption: Experimental Workflow for HPLC Method Validation.
Caption: Logical Structure of a Certified Reference Material's Documentation.
Conclusion: The Value of Certification
The use of a certified this compound reference material provides a solid metrological foundation for analytical method validation. It reduces the uncertainty of the measurement results, leading to more accurate and reliable data. While non-certified reference standards can be useful for preliminary research, for pivotal studies and regulatory submissions, the investment in a certified reference material is a critical step in ensuring data integrity and confidence in the analytical results. This, in turn, contributes to the overall quality and safety of the final drug product.
A Comparative Guide to the Bioequivalence of Indapamide Formulations and the Role of Dehydroindapamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of various Indapamide formulations, supported by experimental data from published studies. It also delves into the current understanding of Dehydroindapamide, a key metabolite, and its relevance in bioequivalence assessments.
Executive Summary
Indapamide, a thiazide-like diuretic, is widely prescribed for the management of hypertension. It is available in immediate-release (IR) and sustained-release (SR) formulations. Bioequivalence studies are crucial to ensure that generic formulations are therapeutically equivalent to the reference product. These studies primarily focus on comparing the rate and extent of absorption of the active pharmaceutical ingredient, Indapamide. While Indapamide is extensively metabolized, with this compound being a known active metabolite, the routine measurement of this metabolite is not a standard requirement in bioequivalence studies. Regulatory guidelines from the FDA and EMA indicate that metabolite measurement is generally not necessary unless the parent drug concentrations are too low to be reliably measured or the metabolite significantly contributes to the drug's efficacy and safety.[1][2][3][4] This guide synthesizes data from multiple bioequivalence studies to provide a clear comparison of different Indapamide formulations and clarifies the role of this compound based on current scientific and regulatory understanding.
Comparison of Pharmacokinetic Parameters of Indapamide Formulations
The following tables summarize the key pharmacokinetic parameters from bioequivalence studies comparing different formulations of Indapamide. These studies were typically conducted as single-dose, randomized, open-label, two-period crossover studies in healthy adult volunteers.
Table 1: Bioequivalence Study of Two 2.5 mg Immediate-Release Indapamide Tablets [5][6][7][8]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 49.53 ± 5.53 | 47.79 ± 4.68 | 104.94% - 119.90% |
| AUC0-t (ng·h/mL) | 859.51 ± 160.92 | 840.90 ± 170.62 | 98.90% - 106.34% |
| AUC0-∞ (ng·h/mL) | 934.35 ± 190.60 | 919.52 ± 179.74 | 98.59% - 104.40% |
| Tmax (h) | 1.9 ± 0.6 | 2.0 ± 0.5 | - |
| t1/2 (h) | 22.49 ± 5.93 | 23.23 ± 4.48 | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.
Table 2: Comparison of 1.5 mg Sustained-Release vs. 2.5 mg Immediate-Release Indapamide Formulations
| Parameter | 1.5 mg SR Formulation (Mean ± SD) | 2.5 mg IR Formulation (Mean ± SD) |
| Cmax (ng/mL) | 32.3 - 35.3 | 331.0 ± 39.2 |
| Tmax (h) | ~13 | 3.2 ± 0.9 |
| AUC0-∞ (ng·h/mL) | - | 7311.8 ± 1232.3 |
| t1/2 (h) | - | 17.3 ± 2.8 |
This compound: An Overview
Indapamide undergoes extensive metabolism in the liver, with less than 7% of the drug excreted unchanged in the urine.[9] It is metabolized into 19 metabolites.[10][11] One of the identified metabolites is this compound, which is considered to be an active metabolite.[10][11] In vitro studies using human liver microsomes have identified CYP3A4 and CYP2C19 as the primary enzymes involved in Indapamide metabolism, leading to the formation of hydroxyl-indapamide and dehydrogen-indapamide.[12][13]
Despite its activity, quantitative data on this compound levels in human plasma during bioequivalence studies of different Indapamide formulations are scarce in the published literature. This is consistent with regulatory guidance, which generally recommends measuring only the parent drug for bioequivalence assessment. The rationale is that the concentration-time profile of the parent drug is more sensitive to formulation differences than that of its metabolites.[1][2][3][4]
Experimental Protocols
The bioequivalence studies of Indapamide formulations typically adhere to a standardized protocol.
Study Design
The most common design is a single-dose, randomized, open-label, two-period, two-sequence crossover study .[5][8][14]
-
Randomized: Subjects are randomly assigned to a sequence of treatments.
-
Crossover: Each subject receives both the test and reference formulations, separated by a washout period. This allows for within-subject comparison, reducing variability.
-
Washout Period: A sufficient time interval between the two periods (e.g., 7 to 14 days) is implemented to ensure the complete elimination of the drug from the body before the next administration.[5][14]
Subjects
Studies are typically conducted in healthy adult male and/or female volunteers. The number of subjects is statistically determined to provide adequate power for the bioequivalence assessment, commonly ranging from 20 to 28 participants.[5][8]
Drug Administration and Sample Collection
-
A single oral dose of the test or reference Indapamide formulation is administered to fasting subjects.
-
Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 72 or 96 hours post-dose) to characterize the plasma concentration-time profile.[5][8][14]
Analytical Method
The concentration of Indapamide in biological samples (whole blood or plasma) is determined using a validated, sensitive, and specific analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[5][8][15][16][17]
-
Sample Preparation: Typically involves protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix.[16]
-
Chromatographic Separation: A C18 column is commonly used to separate Indapamide from endogenous components.[15][16][17]
-
Mass Spectrometric Detection: Detection is performed using an electrospray ionization (ESI) source in either positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.[15][17]
-
Internal Standard: A stable isotope-labeled version of Indapamide (e.g., Indapamide-d3) or another suitable compound is used as an internal standard to ensure accuracy and precision.[16]
Visualizations
Experimental Workflow for a Typical Indapamide Bioequivalence Study
References
- 1. Metabolites and bioequivalence: past and present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Pharmacokinetics and bioequivalence study of two indapamide formulations after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetics and Bioequivalence Study of Two Indapamide Formulations after Single-dose Administration in Healthy Chinese Male Volunteers | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and bioequivalence study of indapamide tablets [manu41.magtech.com.cn]
- 9. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 16. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of indapamide, perindopril and its active metabolite perindoprilat in human plasma using UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dehydroindapamide: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for dehydroindapamide, a substance primarily encountered as an impurity or metabolite of the drug indapamide. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
This compound, like its parent compound indapamide, requires careful handling and disposal due to its potential health hazards. While specific disposal guidelines for this compound are not independently established, the safety protocols for indapamide serve as a reliable benchmark.
Hazard Profile and Regulatory Context
Indapamide is classified as a substance with reproductive toxicity, and it is harmful if swallowed.[1][2] Consequently, its waste should not be treated as common refuse. The primary GHS hazard classification for indapamide is GHS08, indicating a health hazard.[1]
Disposal of pharmaceutical waste is regulated by various bodies, including the Environmental Protection Agency (EPA) in the United States. While indapamide may not be explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to adhere to local, state, and federal regulations for chemical waste disposal.[1][3][4] The guiding principle is to prevent its release into the sewage system or household garbage.[1]
Quantitative Hazard Data for Indapamide
| Hazard Statement Code | Description | GHS Classification | Source(s) |
| H361 | Suspected of damaging fertility or the unborn child | Reproductive toxicity 2 | [1] |
| H362 | May cause harm to breast-fed children | Reproductive toxicity | [2] |
| H302 | Harmful if swallowed | Acute toxicity, oral | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste at the point of generation. Use dedicated, clearly labeled waste containers.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Containment:
-
Solid this compound waste should be collected in a robust, sealed container.
-
Liquid waste containing this compound should be collected in a leak-proof, screw-cap container. Ensure the container material is compatible with the solvent used.
-
Label the waste container clearly with "this compound Waste" and any other hazardous components (e.g., solvents).
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to manage potential spills.
5. Disposal Procedure:
-
Do not dispose of this compound waste down the drain or in regular trash. [1]
-
Engage a licensed hazardous waste disposal contractor for the final disposal of the collected waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for indapamide and a full characterization of the waste, including any solvents or other chemicals present.
-
The recommended method of disposal is typically incineration at a permitted hazardous waste facility.[5]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material and place it in the designated this compound waste container.
-
Clean the spill area thoroughly.
7. Documentation:
-
Maintain a log of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets before handling any chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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